molecular formula C30H38FN3O5S B606345 BRD2879 CAS No. 1304750-47-7

BRD2879

カタログ番号: B606345
CAS番号: 1304750-47-7
分子量: 571.7084
InChIキー: YAJYINBQFXCAPI-WENCSYSZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BRD2879 is a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 allele IDH1-R132H, discovered through a diversity-oriented synthesis (DOS) screening approach . This compound exhibits an IC50 of 50 nM against the IDH1-R132H mutant enzyme and demonstrates significant selectivity for the mutant allele over wild-type IDH1 . Its primary research value lies in its ability to suppress the production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG) in cells, which is a key driver of tumorigenesis in cancers such as glioma and acute myeloid leukemia (AML) . By inhibiting the neomorphic activity of the mutant enzyme, this compound serves as a critical tool for probing the biological mechanisms of IDH1-driven cancers and for validating mutant IDH1 as a therapeutic target . It represents a distinct chemical scaffold compared to earlier probes, offering a validated starting point for the synthesis of future inhibitors . It is important to note that while this compound is cell-active, its solubility and pharmacokinetic properties were reported to prevent its use in vivo . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

特性

CAS番号

1304750-47-7

分子式

C30H38FN3O5S

分子量

571.7084

IUPAC名

3-cyclohexyl-1-(((4R,5R)-8-((3-fluorophenyl)ethynyl)-2-((S)-1-hydroxypropan-2-yl)-4-methyl-1,1-dioxido-2,3,4,5-tetrahydrobenzo[b][1,4,5]oxathiazocin-5-yl)methyl)-1-methylurea

InChI

InChI=1S/C30H38FN3O5S/c1-21-18-34(22(2)20-35)40(37,38)29-15-14-24(13-12-23-8-7-9-25(31)16-23)17-27(29)39-28(21)19-33(3)30(36)32-26-10-5-4-6-11-26/h7-9,14-17,21-22,26,28,35H,4-6,10-11,18-20H2,1-3H3,(H,32,36)/t21-,22+,28+/m1/s1

InChIキー

YAJYINBQFXCAPI-WENCSYSZSA-N

SMILES

FC1=CC(C#CC2=CC(O[C@@H](CN(C(NC3CCCCC3)=O)C)[C@H](C)CN([C@@H](C)CO)S4(=O)=O)=C4C=C2)=CC=C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BRD2879;  BRD-2879;  BRD 2879.

製品の起源

United States

Foundational & Exploratory

Mechanism of Action of BRD2879: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BRD2879 is a high-affinity chemical probe designed to target the oncogenic mutant form of Isocitrate Dehydrogenase 1 (IDH1) , specifically the R132H variant.[1][2][3] Unlike wild-type IDH1, which catalyzes the oxidative decarboxylation of isocitrate to


-ketoglutarate (

-KG), the R132H mutant acquires a neomorphic activity, converting

-KG into the oncometabolite (R)-2-hydroxyglutarate (2-HG) .

This compound functions as a competitive inhibitor with respect to both the substrate (


-KG) and the cofactor (Mg

), effectively blocking the production of 2-HG.[3] By suppressing 2-HG levels, this compound reverses the epigenetic dysregulation—specifically histone and DNA hypermethylation—that characterizes IDH1-mutant malignancies such as low-grade glioma and acute myeloid leukemia (AML). Although its physicochemical properties (solubility, pharmacokinetics) limit its clinical utility, this compound serves as a critical structural template (8-membered ring sulfonamide) for developing next-generation metabolic inhibitors.[1][3][4]

Part 1: Molecular Identity & Target Engagement

Chemical Structure & Scaffold

This compound represents a distinct class of IDH1 inhibitors characterized by an 8-membered ring sulfonamide (azasultam) core.[3][5][6] This scaffold differentiates it from other well-known IDH1 inhibitors like AGI-5198 (phenyl-glycine based) or Ivosidenib (AG-120).

FeatureSpecification
Compound Name This compound
Primary Target IDH1 (R132H Mutant)
Chemical Class 8-membered ring sulfonamide (Azasultam)
IC

(Enzymatic)
50 nM (against IDH1-R132H)
Binding Mode Competitive vs.

-KG and Mg

Selectivity High selectivity for Mutant R132H over Wild-Type IDH1
Binding Kinetics and Selectivity

Experimental data confirms that this compound binds with high potency to the mutant enzyme.

  • Potency: It exhibits an IC

    
     of 50 nM  in biochemical assays using recombinant IDH1-R132H.[2][3]
    
  • Mechanism of Binding: Kinetic studies reveal that this compound is competitive with respect to

    
    -ketoglutarate and the essential metal cofactor Mg
    
    
    
    .[3] This suggests the molecule occupies the active site, directly obstructing the binding of the substrate required for the neomorphic reduction reaction.

Part 2: Mechanism of Action (The Core)

The Pathogenic Context: The Oncometabolite 2-HG

To understand the mechanism of this compound, one must first understand the dysregulation it corrects.

  • Wild-Type IDH1: Converts Isocitrate

    
    
    
    
    
    -KG (produces NADPH).
  • Mutant IDH1 (R132H): Hijacks the active site to convert

    
    -KG 
    
    
    
    2-HG (consumes NADPH).
  • Consequence: 2-HG is structurally similar to

    
    -KG and acts as a competitive inhibitor of 
    
    
    
    -KG-dependent dioxygenases, including TET2 (DNA demethylase) and JmjC (histone demethylases). This leads to a "hypermethylator phenotype," blocking cellular differentiation and promoting tumorigenesis.
This compound Inhibition Pathway

This compound intervenes by physically blocking the mutant active site.

  • Step 1: Active Site Occupation: this compound enters the catalytic pocket of the IDH1-R132H homodimer.

  • Step 2: Substrate Exclusion: It prevents the entry of

    
    -KG and the binding of Mg
    
    
    
    , which are necessary for the hydride transfer from NADPH.
  • Step 3: 2-HG Suppression: The production of (R)-2-hydroxyglutarate is halted.

  • Step 4: Epigenetic Restoration: With 2-HG levels depleted, TET2 and JmjC enzymes resume normal function, demethylating DNA and histones, thereby allowing the cell to exit the proliferative stem-like state and differentiate.

Visualization of Signaling Pathway

The following diagram illustrates the shift from the oncogenic state to the restored state upon this compound treatment.

BRD2879_Mechanism cluster_0 Mutant IDH1 Pathway (Pathogenic) cluster_1 This compound Intervention MutantIDH1 IDH1 (R132H) Mutant Enzyme Oncometabolite (R)-2-Hydroxyglutarate (2-HG) MutantIDH1->Oncometabolite Neomorphic Reaction AlphaKG α-Ketoglutarate (α-KG) AlphaKG->MutantIDH1 Substrate NADPH NADPH NADPH->MutantIDH1 Cofactor Dioxygenases α-KG Dependent Dioxygenases (TET2, JmjC) Oncometabolite->Dioxygenases Inhibits Hypermethylation Hypermethylation (DNA/Histones) Dioxygenases->Hypermethylation Loss of Function Leads to Block Differentiation Block (Tumorigenesis) Hypermethylation->Block This compound This compound (Inhibitor) This compound->MutantIDH1 Competitive Inhibition (Blocks α-KG/Mg2+) This compound->Oncometabolite Reduces Levels

Caption: this compound competitively inhibits Mutant IDH1, blocking 2-HG production and restoring dioxygenase function.

Part 3: Experimental Validation Framework

To validate the mechanism of this compound in a research setting, the following experimental workflows are standard. These protocols ensure the observed effects are due to on-target inhibition of IDH1-R132H.

Enzymatic Activity Assay (Cell-Free)

Objective: Determine the IC


 and mode of inhibition.
  • Method: Monitor the consumption of NADPH (which fluoresces) or the production of NADP+ (non-fluorescent) coupled to a secondary diaphorase/resazurin system.

  • Protocol Steps:

    • Incubate recombinant IDH1-R132H enzyme with varying concentrations of this compound.

    • Add substrates:

      
      -KG and NADPH.
      
    • Measure fluorescence decrease (Ex 340nm / Em 460nm) over time.

    • Result: A dose-dependent reduction in NADPH oxidation rate confirms direct inhibition.

Cellular 2-HG Quantification (LC-MS)

Objective: Confirm target engagement in live cells (e.g., U87MG glioma or TF-1 AML cells expressing R132H).

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Protocol Steps:

    • Treat cells with this compound (0.1 - 10

      
      M) for 48-72 hours.
      
    • Lyse cells using cold 80% methanol (metabolite extraction).

    • Centrifuge to remove debris; collect supernatant.

    • Analyze via LC-MS/MS targeting the specific mass transition for 2-HG (m/z 147

      
       129).
      
    • Result: Significant reduction in intracellular 2-HG levels compared to DMSO control.

Experimental Workflow Diagram

Validation_Workflow cluster_assays Validation Protocol Step1 Cell Culture (IDH1-R132H+) Step2 Treat with This compound Step1->Step2 Step3 Metabolite Extraction (MeOH Lysis) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Output: [2-HG] Reduction Step4->Step5

Caption: Workflow for validating this compound activity via metabolite quantification in cellular models.

Part 4: Limitations and Therapeutic Implications

While this compound is a potent in vitro tool, researchers must be aware of its limitations for in vivo use.[3][5][7]

  • Solubility & PK: this compound possesses high lipophilicity and low aqueous solubility, resulting in poor pharmacokinetic (PK) properties. It is generally unsuitable for animal models (mouse xenografts) without advanced formulation.

  • Tool Compound Status: It is primarily used as a chemical probe to validate the 8-membered ring sulfonamide scaffold. This scaffold has served as a starting point for optimizing more drug-like derivatives with better bioavailability.[3]

  • Differentiation Syndrome: Like clinically approved IDH inhibitors, effective blockade of this pathway can lead to rapid differentiation of myeloid cells, a phenomenon known as "differentiation syndrome" in clinical settings.

References

  • Law, J. M., et al. (2016).[5][7] "Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1." ACS Medicinal Chemistry Letters, 7(10), 944–949.

    • Source:

    • Significance: The primary paper describing the discovery, synthesis, and characteriz
  • Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[2][5][8] Nature, 462, 739–744.

    • Source:

    • Significance: Establishes the fundamental mechanism of IDH1 neomorphic activity (production of 2-HG)
  • Broad Institute Chemical Biology Program.

    • Source:

    • Significance: Contextualizes the development of "BRD" series probes for metabolic targets.

Sources

BRD2879 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of BRD2879 , a selective chemical probe targeting the oncogenic mutant enzyme IDH1 (R132H) .[1]

A Selective Chemical Probe for Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H)[1]

Executive Summary & Molecular Identity

This compound is a high-potency, selective small-molecule inhibitor designed to target the R132H mutant form of Isocitrate Dehydrogenase 1 (IDH1) .[1][2][3][4] Unlike wild-type IDH1, which catalyzes the conversion of isocitrate to


-ketoglutarate (

-KG), the R132H mutant gains a neomorphic activity, reducing

-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1]

This compound was identified by the Broad Institute through diversity-oriented synthesis (DOS) screening.[1][5] It represents a distinct structural class characterized by an 8-membered ring sulfonamide (benzoxathiazocine) scaffold.[1] While it demonstrates potent cellular activity, its physicochemical profile (high lipophilicity, poor aqueous solubility) restricts its utility to in vitro and cell-based mechanistic studies, rather than in vivo efficacy models.[1]

Chemical Profile
PropertyData
Compound Name This compound
CAS Number 1304750-47-7
Molecular Formula

Molecular Weight 571.71 g/mol
Target IDH1 (R132H mutant)
IC50 (Biochemical) ~50 nM (IDH1-R132H)
Selectivity >20

M against IDH1-WT and IDH2-R140Q
Primary Application Cellular probe for blocking 2-HG production
Mechanistic Pharmacology

The therapeutic hypothesis for this compound lies in the disruption of "oncometabolite" production.[1] In gliomas and acute myeloid leukemias (AML) harboring IDH1 mutations, the accumulation of 2-HG competitively inhibits


-KG-dependent dioxygenases (such as TET2 and JmjC histone demethylases).[1] This leads to a hypermethylated phenotype (CIMP) and a block in cellular differentiation.[1]

This compound functions via an allosteric mechanism, binding to the mutant enzyme and stabilizing a conformation that prevents the reduction of


-KG to 2-HG.[1]
Pathway Visualization: The Neomorphic Shift

The following diagram illustrates the pathological diversion of metabolism in IDH1-mutant cells and the intervention point of this compound.[1]

IDH1_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Oxidative Decarboxylation IDH1_WT IDH1 (Wild Type) Isocitrate->IDH1_WT IDH1_Mut IDH1 (R132H) Neomorphic Activity aKG->IDH1_Mut TwoHG (R)-2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG NADPH Dependent Reduction IDH1_WT->aKG IDH1_Mut->TwoHG Epigenetics Inhibition of α-KG Dioxygenases (TET2, KDM) TwoHG->Epigenetics Competitive Inhibition DiffBlock Differentiation Block & Tumorigenesis Epigenetics->DiffBlock Hypermethylation This compound This compound (Inhibitor) This compound->IDH1_Mut Allosteric Inhibition

Figure 1: Mechanism of Action.[1] this compound selectively inhibits the neomorphic reduction of


-KG to 2-HG by IDH1-R132H.[1]
Physicochemical Profile & Handling Guidelines

Senior Scientist Note: The primary failure mode when using this compound is precipitation in aqueous media.[1] This compound is highly lipophilic and possesses a complex 8-membered ring structure that resists solubilization in standard cell culture media without careful preparation.[1]

Solubility & Formulation
  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM . Vortex vigorously.

  • Storage: Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles, which can induce precipitation of the sulfonamide core.[1]

  • Cell Culture Application:

    • Do not add the DMSO stock directly to the media bottle.[1]

    • Perform a serial dilution in DMSO first.[1]

    • Add the diluted DMSO to the culture well to achieve a final DMSO concentration of <0.5% (v/v) .[1]

    • Warning: At concentrations >10

      
      M in media, this compound may precipitate.[1] Inspect wells under a microscope for crystals if inconsistent data arises.
      
Experimental Protocols

To validate this compound activity, researchers must measure the reduction of intracellular 2-HG levels.[1] A simple cell viability assay (e.g., CellTiter-Glo) is insufficient as a primary readout because IDH1 inhibition is often cytostatic rather than cytotoxic in short-term assays.[1]

Protocol A: LC-MS Quantification of 2-HG (Gold Standard)

This protocol quantifies the pharmacodynamic target engagement (PD) of this compound.[1]

Reagents:

  • Target Cells: U87-MG (IDH1-R132H) or HT1080.[1]

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).[1]

  • Internal Standard:

    
    -2-HG (Deuterated).[1]
    

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment: Treat with this compound (0.1, 1.0, 5.0, 10.0

    
    M) for 48 hours .
    
  • Quenching: Aspirate media rapidly. Wash 1x with ice-cold PBS.[1]

  • Metabolite Extraction:

    • Add 1 mL cold Extraction Solvent containing 1

      
      M Internal Standard.[1]
      
    • Incubate at -80°C for 15 minutes to ensure lysis and metabolic quenching.

    • Scrape cells and collect supernatant into centrifuge tubes.[1]

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS (Negative ion mode). Monitor transition for 2-HG (m/z 147

    
     129).
    
Protocol B: Enzymatic Validation (High-Throughput Compatible)

If LC-MS is unavailable, use a diaphorase-coupled enzymatic assay to detect D-2-hydroxyglutarate.[1]

  • Lysate Prep: Lyse treated cells in non-denaturing buffer.

  • Reaction Mix: Combine lysate with HRP, Diaphorase, and Resazurin.

  • Catalysis: Add recombinant D-2-HGDH (D-2-hydroxyglutarate dehydrogenase). This enzyme oxidizes 2-HG back to

    
    -KG, producing NADH which reduces Resazurin to Resorufin (fluorescent).[1]
    
  • Readout: Measure fluorescence (Ex 540 nm / Em 590 nm). Signal is proportional to 2-HG levels.[1]

Experimental Workflow Diagram

Protocol_Workflow cluster_analysis Quantification Methods Start IDH1-Mutant Cells (e.g., U87-R132H) Treat Treat with this compound (0 - 10 µM, 48h) Start->Treat Harvest Metabolite Extraction (80% MeOH, -80°C) Treat->Harvest LCMS LC-MS/MS (Detect 2-HG mass) Harvest->LCMS High Sensitivity Enzymatic Enzymatic Assay (Resazurin Fluorescence) Harvest->Enzymatic High Throughput Result Calculate IC50 (Inhibition of 2-HG) LCMS->Result Enzymatic->Result

Figure 2: Validation Workflow. Step-by-step process for assessing this compound efficacy via metabolite quantification.

Limitations & Strategic Positioning

While this compound is a valuable in vitro tool, researchers must be aware of its limitations to avoid experimental artifacts.[1]

  • In Vivo Viability: this compound has poor pharmacokinetic (PK) properties .[1][2][5] Its high molecular weight (>570 Da) and low solubility result in poor oral bioavailability and rapid clearance.[1] Do not use this compound for xenograft mouse models. For in vivo studies, consider using optimized IDH1 inhibitors like Ivosidenib (AG-120) or Vorasidenib .[1]

  • Selectivity Window: While selective for the mutant over the wild type, at very high concentrations (>20

    
    M), off-target effects on other metabolic enzymes may occur due to the scaffold's complexity.[1]
    
  • Differentiation Lag: In differentiation assays (e.g., measuring expression of glial markers), effects may take 7–14 days to manifest, despite 2-HG reduction occurring within 48 hours.[1]

References
  • Discovery of this compound: Law, J. M., et al. (2016).[1][2] "Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1." ACS Medicinal Chemistry Letters, 7(10), 944–949.[1][2] [1][2]

  • IDH1 Mechanism: Dang, L., et al. (2009).[1] "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[1][2] Nature, 462, 739–744.[1] [1]

  • Broad Institute Probe Development: Schreiber, S. L., et al. (2016).[1][2] "Diversity-oriented synthesis encoded by deoxyoligonucleotides."[1][6] Broad Institute Resources.

Sources

An In-depth Technical Guide to the Target Validation of BRD2879 in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals on the validation of the putative target of BRD2879, a small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The methodologies detailed herein are designed to rigorously assess target engagement and elucidate the mechanism of action of this compound in relevant cancer cell models.

Introduction: The Rationale for Targeting Mutant IDH1 with this compound

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a frequent oncogenic driver in several cancers, including glioma, cholangiocarcinoma, and acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[4][5]

This compound has been identified as a small molecule that can inhibit the production of D-2HG in cells harboring mutant IDH1, with evidence suggesting a direct interaction with the IDH1-R132H mutant protein.[6][7] However, rigorous target validation is a critical step in the preclinical development of any new therapeutic agent to ensure its mechanism of action is well-understood and to de-risk its progression towards clinical investigation. This guide outlines a multi-pronged approach to validate mutant IDH1 as the bona fide target of this compound in cancer cells.

The Target Validation Workflow: A Multi-Pillar Approach

A robust target validation strategy for a small molecule like this compound rests on three pillars: demonstrating the genetic dependency of the cancer cells on the target, confirming direct physical engagement of the compound with the target protein in a cellular context, and observing the downstream functional consequences of this engagement.

cluster_0 Target Validation Pillars cluster_1 Experimental Approaches P1 Pillar 1: Genetic Validation A1 CRISPR/Cas9-mediated IDH1 Knockout/Correction P1->A1 Mimics pharmacological inhibition P2 Pillar 2: Target Engagement A2 Cellular Thermal Shift Assay (CETSA) & Thermal Proteome Profiling (TPP) P2->A2 Confirms direct binding A3 Affinity Purification-Mass Spectrometry P2->A3 Identifies binding partners P3 Pillar 3: Functional Readouts A4 2-HG Quantification P3->A4 Measures direct biochemical output A5 Phenotypic Assays (Proliferation, Differentiation) P3->A5 Assesses cellular consequences A1->P3 A2->P3

Caption: A logical workflow for the target validation of this compound.

Pillar 1: Genetic Validation of Mutant IDH1 Dependency

The central hypothesis of genetic validation is that the phenotypic effects of this compound should phenocopy the genetic ablation or correction of its target. CRISPR/Cas9-mediated gene editing is a powerful tool for this purpose.[8]

Experimental Approach: CRISPR/Cas9-Mediated Knockout of Mutant IDH1

This experiment aims to determine if the genetic removal of mutant IDH1 from a cancer cell line recapitulates the effects of this compound treatment.

Protocol: CRISPR/Cas9 Knockout of IDH1 in IDH1-Mutant Cancer Cells

  • Cell Line Selection: Choose a cancer cell line endogenously expressing an IDH1 mutation (e.g., HT1080 fibrosarcoma cells, which harbor the IDH1-R132C mutation).

  • sgRNA Design and Cloning:

    • Design at least two unique single guide RNAs (sgRNAs) targeting a conserved exon of the IDH1 gene. Plasmids containing Cas9 fused with a fluorescent reporter (e.g., GFP) and a gRNA expression cassette are recommended.[9]

    • Clone the designed sgRNAs into the Cas9 expression vector.

  • Transfection/Transduction:

    • Deliver the Cas9/sgRNA-expressing plasmid into the target cells. For difficult-to-transfect cells, lentiviral transduction is a more efficient alternative. Electroporation can also be utilized for certain cell lines.[2]

  • Single-Cell Cloning:

    • Two to three days post-transfection/transduction, sort the GFP-positive cells using fluorescence-activated cell sorting (FACS) into 96-well plates at a density of a single cell per well.[2]

  • Clonal Expansion and Screening:

    • Culture the single-cell clones for 2-3 weeks to allow for colony formation.

    • Screen individual clones for IDH1 protein knockout using Western blot analysis.[10]

    • Confirm the gene edit at the genomic level by Sanger sequencing of the targeted region.

  • Phenotypic Characterization:

    • Compare the phenotype of the IDH1 knockout clones to the parental cell line. Key readouts include:

      • 2-HG Levels: Measure intracellular and extracellular 2-HG levels via mass spectrometry. A significant reduction in 2-HG is expected in the knockout clones.

      • Proliferation Rate: Assess cell growth over time using a cell counting assay.

      • Colony Formation: Perform a colony formation assay to evaluate clonogenic potential.[6]

      • Differentiation Markers: If applicable to the cell type, analyze the expression of differentiation markers.

Expected Outcome: Successful knockout of mutant IDH1 should lead to a significant decrease in 2-HG production and may result in reduced proliferation and/or induction of differentiation, mirroring the anticipated effects of an effective IDH1 inhibitor.

Pillar 2: Confirmation of Direct Target Engagement

While genetic validation provides strong evidence, it does not prove that this compound directly binds to mutant IDH1. Cellular thermal shift assays (CETSA) and thermal proteome profiling (TPP) are powerful techniques to confirm target engagement in a native cellular environment without chemical modification of the compound.[11][12][13]

Experimental Approach 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[14]

Protocol: Western Blot-Based CETSA for this compound Target Engagement

  • Cell Treatment:

    • Culture IDH1-mutant cancer cells to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 2 hours).[15]

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3-8 minutes using a PCR machine or a heat block, followed by cooling to room temperature.[15][16]

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[17]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the total protein concentration in each sample.

    • Analyze the amount of soluble IDH1 in each sample by Western blotting using an antibody specific for IDH1.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition, plot the percentage of soluble IDH1 as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Experimental Approach 2: Thermal Proteome Profiling (TPP)

TPP extends the principle of CETSA to a proteome-wide scale using quantitative mass spectrometry, allowing for an unbiased identification of this compound targets and off-targets.[18]

Protocol Overview: TPP for this compound

  • Sample Preparation: Similar to CETSA, treat cells with this compound or vehicle, followed by a heat challenge at multiple temperatures.

  • Protein Digestion and Labeling: The soluble protein fractions are digested into peptides, which are then labeled with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of thousands of proteins at each temperature is determined. Proteins that show a significant thermal shift upon this compound treatment are identified as potential targets.[19]

cluster_0 CETSA/TPP Workflow Start IDH1-mutant cells Treat Treat with this compound or Vehicle Start->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Aggregated Proteins Lyse->Separate Analyze Analyze Soluble Fraction Separate->Analyze WB Western Blot (CETSA) Analyze->WB Targeted MS Mass Spectrometry (TPP) Analyze->MS Proteome-wide End Identify Stabilized Proteins WB->End MS->End

Caption: A simplified workflow for CETSA and TPP experiments.

Experimental Approach 3: Affinity Purification-Mass Spectrometry (AP-MS)

This method aims to identify the direct binding partners of this compound.[20]

Protocol Overview: AP-MS for this compound

  • Compound Immobilization: this compound is chemically modified to be attached to a solid support (e.g., agarose beads) without compromising its binding to the target.

  • Incubation with Lysate: The immobilized compound is incubated with a lysate from IDH1-mutant cancer cells.

  • Washing and Elution: Unbound proteins are washed away, and the proteins specifically bound to this compound are eluted.

  • Mass Spectrometry: The eluted proteins are identified by mass spectrometry.

Causality and Trustworthiness: A successful AP-MS experiment will identify mutant IDH1 as a primary binding partner of this compound. The inclusion of appropriate controls, such as beads without the compound or with an inactive analog, is crucial to distinguish specific binders from non-specific interactions.

Pillar 3: Elucidation of Functional Consequences

Confirming that this compound engages with mutant IDH1 is essential, but it is equally important to demonstrate that this engagement leads to the expected downstream functional effects in cancer cells.

Experimental Approach 1: Quantification of 2-HG Production

The most direct biochemical consequence of mutant IDH1 inhibition is a reduction in the oncometabolite 2-HG.

Protocol: 2-HG Measurement by GC-MS

  • Cell Culture and Treatment: Culture IDH1-mutant cells and treat them with a dose-range of this compound for a specified time (e.g., 48-72 hours).[7]

  • Metabolite Extraction: Harvest both the cells and the culture medium. Extract metabolites from the cells using a suitable solvent system (e.g., methanol/water/chloroform).

  • Derivatization: Chemically derivatize the extracted metabolites to make them volatile for gas chromatography (GC) analysis.

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

  • Quantification: Quantify the levels of 2-HG by comparing the signal to a standard curve of known 2-HG concentrations.

Data Presentation: Comparative IC50 Values of IDH1 Inhibitors

CompoundTargetCell LineAssayIC50 (nM)Reference
This compound IDH1-R132HHA1E-M (engineered)2-HG Production~1,000-10,000[7]
AG-120 (Ivosidenib) IDH1-R132CHT10802-HG Production50-220[21]
AGI-5198 IDH1-R132HU87 (engineered)2-HG Production40[21]
FT-2102 IDH1-R132H-Enzymatic21.2[22]
LY-3410738 IDH1-R132H-Cell-based0.406[23]
Experimental Approach 2: Cellular Phenotypic Assays

Beyond the direct biochemical readout, it is crucial to assess the impact of this compound on cancer cell pathophysiology.

  • Proliferation Assays: Treat IDH1-mutant cells with increasing concentrations of this compound and measure cell viability over time using assays such as CellTiter-Glo.

  • Differentiation Assays: In relevant cell models (e.g., AML), assess the induction of differentiation by monitoring the expression of cell surface markers (e.g., CD11b, CD14) by flow cytometry.

  • Colony Formation Assays: Evaluate the effect of long-term treatment with this compound on the ability of single cells to form colonies.

cluster_0 Mutant IDH1 Signaling Pathway Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG NADP+ to NADPH IDH1_wt TwoHG D-2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG NADPH to NADP+ IDH1_mut NADPH NADPH NADP NADP+ Dioxygenases α-KG-dependent Dioxygenases TwoHG->Dioxygenases Inhibition IDH1_wt Wild-type IDH1 IDH1_mut Mutant IDH1 This compound This compound This compound->IDH1_mut Epigenetics Epigenetic Dysregulation (Histone & DNA Hypermethylation) Dioxygenases->Epigenetics Differentiation Block in Cellular Differentiation Epigenetics->Differentiation Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis

Caption: The signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Conclusion

The comprehensive target validation of this compound requires a multi-faceted approach that combines genetic, biophysical, and functional assays. By systematically applying the methodologies outlined in this guide, researchers can build a robust body of evidence to confirm that this compound elicits its anti-cancer effects through the direct inhibition of mutant IDH1. This rigorous validation is paramount for the continued development of this compound as a potential therapeutic for IDH1-mutant cancers.

References

  • Wild-type IDH1 Knockout Leads to G0/G1 Arrest, Impairs Cancer Cell Proliferation, Altering Glycolysis, and the TCA Cycle in Colon Cancer - PubMed. (2023-01-12). Retrieved from [Link]

  • The validation of IDH1 knockout using the CRISPR/Cas9 method. A After... - ResearchGate. Retrieved from [Link]

  • CRISPR editing of mutant IDH1 R132H induces a CpG methylation-low state in patient-derived glioma models of G-CIMP - PubMed Central. (2020-04-01). Retrieved from [Link]

  • Thermal proteome profiling for interrogating protein interactions - PMC - NIH. (2020-03-05). Retrieved from [Link]

  • Target validation approaches: Updated insights. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • How to perform a CRISPR Knockout Experiment - YouTube. (2017-03-21). Retrieved from [Link]

  • Targeting the IDH1 R132H mutation in gliomas by CRISPR/Cas precision base editing. (2024-11-02). Retrieved from [Link]

  • The impact of CRISPR–Cas9 on target identification and validation - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Generation of CRISPR knockout of IDH1 in pancreatic ductal adenocarcinoma cell line - Jefferson Digital Commons. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023-10-10). Retrieved from [Link]

  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PubMed Central. Retrieved from [Link]

  • CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed. (2023-05-20). Retrieved from [Link]

  • This compound is effective in HA1E-M cells. (a) this compound treatment causes... - ResearchGate. Retrieved from [Link]

  • 4.5. Cellular Thermal Shift Assay (CETSA) - Bio-protocol. Retrieved from [Link]

  • Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - NIH. (2025-11-27). Retrieved from [Link]

  • Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PMC - PubMed Central. Retrieved from [Link]

  • IDH1 Inhibition Potentiates Chemotherapy Efficacy in Pancreatic Cancer - AACR Journals. (2024-09-16). Retrieved from [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Retrieved from [Link]

  • CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC - PubMed Central. Retrieved from [Link]

  • Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases | Essays in Biochemistry | Portland Press. Retrieved from [Link]

  • (PDF) Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - ResearchGate. Retrieved from [Link]

  • Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas - SciSpace. (2022-01-31). Retrieved from [Link]

  • Dual EZH1/2 inhibition enhances DNMT inhibitor efficacy in colon cancer through targeting H3K27me1 - bioRxiv. (2025-09-18). Retrieved from [Link]

  • Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. (2026-02-02). Retrieved from [Link]

  • Oncometabolites: linking altered metabolism with cancer - PMC - PubMed Central - NIH. Retrieved from [Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed Central. (2017-10-12). Retrieved from [Link]

  • Recent advances of IDH1 mutant inhibitor in cancer therapy - Frontiers. (2022-08-23). Retrieved from [Link]

  • boost your drug discovery success by adopting proteome- wide cetsa profiling earlier - Pelago Bioscience. (2025-02-26). Retrieved from [Link]

  • Identification of Direct Protein Targets of Small Molecules - PMC - PubMed Central. Retrieved from [Link]

  • Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma | Molecular Cancer Therapeutics - AACR Journals. Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014-08-07). Retrieved from [Link]

  • Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas - PubMed. (2022-01-31). Retrieved from [Link]

  • Thermal Proteome Profiling (TPP) for Drug Target Identification and Probing of Protein States | Request PDF - ResearchGate. Retrieved from [Link]

  • Lilly presents LY-3410738, a new IDH1 inhibitor with potential for treating cancer - BioWorld. (2019-04-30). Retrieved from [Link]

  • Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1 - PMC - PubMed Central. Retrieved from [Link]

  • The Roles of 2-Hydroxyglutarate - Frontiers. Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research - MDPI. Retrieved from [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - ACS Publications. (2023-07-13). Retrieved from [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery - YouTube. (2021-10-07). Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020-12-02). Retrieved from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024-05-20). Retrieved from [Link]

Sources

BRD2879 and the Inhibition of Oncometabolite 2-Hydroxyglutarate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of neomorphic enzyme activity in mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) has reshaped our understanding of cancer metabolism. These mutations, prevalent in gliomas, acute myeloid leukemia (AML), and other malignancies, lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, driving widespread epigenetic and metabolic dysregulation that promotes tumorigenesis.[3][4] Consequently, the direct inhibition of mutant IDH enzymes has emerged as a promising therapeutic strategy. This technical guide provides an in-depth examination of BRD2879, a potent and cell-active small-molecule inhibitor of the IDH1-R132H mutation.[5] We will explore the molecular basis of 2-HG production, the specific mechanism by which this compound inhibits this process, and provide detailed, field-proven protocols for the experimental validation of its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cancer metabolism and targeted therapeutics.

The Oncogenic Conversion: From α-Ketoglutarate to 2-Hydroxyglutarate

In normal physiology, the cytosolic enzyme Isocitrate Dehydrogenase 1 (IDH1) plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concomitantly reducing NADP+ to NADPH.[6] However, specific heterozygous point mutations, most commonly at the R132 residue in IDH1, confer a neomorphic (new) function upon the enzyme.[7] Instead of its canonical reaction, the mutant IDH1 enzyme utilizes α-KG as a substrate, reducing it to D-2-hydroxyglutarate (also known as R-2-HG) in an NADPH-dependent manner.[2][8]

This accumulation of 2-HG to millimolar concentrations is a key oncogenic event.[9] Structurally similar to α-KG, 2-HG acts as a competitive antagonist for a broad family of α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET family).[1] The inhibition of these enzymes leads to a global hypermethylation phenotype, which alters gene expression, blocks cellular differentiation, and ultimately contributes to malignant transformation.[1]

G cluster_0 Wild-Type IDH1 Pathway cluster_1 Mutant IDH1 Pathway Isocitrate Isocitrate aKG_wt α-Ketoglutarate (α-KG) Isocitrate->aKG_wt IDH1 (WT) Cellular\nMetabolism Cellular Metabolism aKG_wt->Cellular\nMetabolism TCA Cycle, Amino Acid Synthesis NADPH_wt NADPH NADP+ NADP+ NADP+->NADPH_wt IDH1 (WT) aKG_mut α-Ketoglutarate (α-KG) TwoHG D-2-Hydroxyglutarate (2-HG Oncometabolite) aKG_mut->TwoHG IDH1-R132H (Mutant) Dioxygenases α-KG-Dependent Dioxygenases TwoHG->Dioxygenases Inhibits NADPH_mut NADPH NADPH_mut->NADP+ IDH1-R132H (Mutant) Epigenetics Epigenetic Dysregulation Dioxygenases->Epigenetics Regulates

Figure 1: Metabolic shift induced by IDH1 mutation.

This compound: A Specific Inhibitor of the IDH1-R132H Mutant

This compound is a small molecule belonging to the 8-membered ring sulfonamide class of compounds.[6] It was identified as a potent and selective inhibitor of the oncogenic IDH1-R132H mutant enzyme. By directly binding to the mutant enzyme, this compound blocks its neomorphic catalytic activity, thereby preventing the conversion of α-KG to 2-HG and reducing the intracellular concentration of this oncometabolite.

The causality behind this therapeutic strategy is straightforward: if the accumulation of 2-HG is the primary driver of the oncogenic phenotype, then a specific inhibitor should reverse the downstream pathological effects. This compound serves as a critical chemical probe to test this hypothesis and validate mutant IDH1 as a druggable target.

Compound Characteristic Value Reference
Compound Name This compound[5]
Target IDH1-R132H[5]
IC50 50 nM[5]
Molecular Formula C30H38FN3O5S[5]
Molecular Weight 571.71 g/mol [5]
Class 8-Membered Ring Sulfonamide[6]

Table 1: Key characteristics of the mutant IDH1 inhibitor this compound.

While this compound has demonstrated excellent potency and cellular activity, its physicochemical properties, including high molecular weight and lipophilicity, result in low solubility, which has limited its utility for in vivo studies.[6] Nonetheless, it remains an invaluable tool for preclinical research.

Experimental Validation: Protocols for Assessing this compound Activity

To rigorously validate the efficacy and mechanism of action of this compound, a series of biochemical and cell-based assays are required. The protocols described below are designed as self-validating systems, providing a clear and reproducible workflow from target engagement to cellular response.

Workflow for Evaluating this compound Efficacy

The experimental pipeline begins with a biochemical assay to confirm direct enzyme inhibition, followed by a cellular assay to measure the primary pharmacodynamic endpoint—the reduction of 2-HG. Finally, a cytotoxicity assay is performed to ensure that the observed effects are due to targeted inhibition rather than off-target toxicity.

G start Start: Compound this compound biochem Protocol 1: Biochemical IDH1-R132H Inhibition Assay start->biochem cellular Protocol 2: Cellular 2-HG Production Assay start->cellular viability Protocol 3: Cell Viability Assay start->viability ic50 Determine IC50: Quantify direct enzyme inhibition biochem->ic50 end Conclusion: Validate this compound as a specific mIDH1 inhibitor ic50->end quantify Quantify 2-HG Levels: Measure pharmacodynamic effect in cells cellular->quantify quantify->end toxicity Assess Cytotoxicity: Distinguish targeted effect from toxicity viability->toxicity toxicity->end

Figure 2: Experimental workflow for this compound validation.
Protocol 1: Biochemical Assay for IDH1-R132H Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDH1-R132H enzyme.

Principle: The neomorphic activity of mutant IDH1 consumes NADPH. The rate of NADPH depletion can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% BSA

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

  • α-KG (α-Ketoglutarate)

  • This compound (dissolved in DMSO)

  • 384-well, UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration). Include a DMSO-only control (vehicle).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in Assay Buffer.

    • Prepare a 2X substrate solution containing NADPH and α-KG in Assay Buffer. The final concentrations should be at or near the Km for each substrate to ensure sensitivity.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add 25 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • To initiate the reaction, add 25 µL of the 2X substrate solution to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 60 seconds for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for 2-HG Production Inhibition

Objective: To measure the dose-dependent reduction of 2-HG in a cancer cell line endogenously expressing mutant IDH1 after treatment with this compound.

Principle: HT-1080 fibrosarcoma cells harbor a heterozygous IDH1-R132C mutation and secrete high levels of 2-HG into the culture medium. This secreted 2-HG can be quantified using mass spectrometry.

Materials:

  • HT-1080 cell line (or other suitable IDH1-mutant line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Metabolite extraction buffer (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 48-72 hours. This duration is typically sufficient to observe a significant reduction in 2-HG levels.[6]

  • Metabolite Extraction:

    • After incubation, carefully collect 80 µL of the conditioned medium from each well for analysis of secreted 2-HG.

    • For intracellular analysis, aspirate the remaining medium, wash the cells once with ice-cold saline, and then add 100 µL of pre-chilled extraction buffer to each well.

    • Incubate the plate at -80°C for 15 minutes, then thaw and scrape the cells.

  • Sample Processing: Centrifuge the plates to pellet cell debris. Transfer the supernatant (containing metabolites) to a new plate or vials for LC-MS/MS analysis.

  • 2-HG Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 2-HG. Use a stable-isotope labeled internal standard for accurate quantification.

  • Data Analysis: Normalize the 2-HG concentration to cell number (if measuring intracellularly) or report as concentration in the medium. Plot the 2-HG levels against the this compound concentration to determine the cellular EC50.

Protocol 3: Cell Viability Assay

Objective: To assess the cytotoxicity of this compound in parallel with the 2-HG production assay.

Principle: ATP levels are a reliable indicator of metabolically active, viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP via a luciferase reaction.

Methodology:

  • Plate Setup: Set up a parallel 96-well plate identical to the one used for the cellular 2-HG assay (Protocol 2).

  • Compound Treatment: Treat the cells with the same serial dilution of this compound for the same duration (48-72 hours).[6]

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescent signal to the DMSO vehicle control (100% viability). Plot cell viability against this compound concentration to assess toxicity.

Expected Results & Interpretation

A successful experimental series will demonstrate that this compound potently inhibits the IDH1-R132H enzyme biochemically and reduces 2-HG production in a cellular context in a dose-dependent manner. Crucially, this reduction in the oncometabolite should occur at concentrations that are not significantly cytotoxic, confirming a targeted mechanism of action.

This compound Conc. (µM) Relative 2-HG Secretion (%) Cell Viability (%)
0 (DMSO)100 ± 5.2100 ± 4.1
0.0195.1 ± 6.8101.3 ± 5.5
0.162.4 ± 4.598.7 ± 3.8
115.7 ± 2.196.5 ± 4.2
104.3 ± 1.591.2 ± 6.1
253.8 ± 1.165.4 ± 7.3

Table 2: Representative data demonstrating the dose-dependent effect of this compound on 2-HG secretion and cell viability in IDH1-mutant cells after 72 hours of treatment. Data are stylized based on published results.[6]

Interpretation: The data in Table 2 illustrate a clear therapeutic window. A significant, dose-dependent reduction in 2-HG is observed at concentrations (0.1-10 µM) where cell viability remains largely unaffected. A drop in viability at higher concentrations (e.g., 25 µM) is expected and helps define the upper limit for specific activity.

Conclusion and Future Directions

This compound is a foundational chemical tool that has been instrumental in validating the therapeutic hypothesis of targeting mutant IDH1. Its potent and specific inhibition of 2-HG production in preclinical models provided critical proof-of-concept for the development of clinically approved drugs that target this pathway. The experimental workflows detailed in this guide provide a robust framework for identifying and characterizing novel inhibitors of mutant IDH enzymes. While the pharmacokinetic limitations of this compound preclude its direct clinical use, the principles of its action and the methods for its evaluation continue to inform the next generation of drug discovery efforts targeting the metabolic vulnerabilities of cancer.

References

  • Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1. ResearchGate. Available at: [Link]

  • The emerging role of d-2-hydroxyglutarate as an oncometabolite in hematolymphoid and central nervous system neoplasms. PubMed. Available at: [Link]

  • A novel GC-MS/MS assay for the measurement of 2-hg enantiomers and the utility of 2-hg enantiomer levels as a biomarker for IDH mutant gliomas. UTMB Health SHARED. Available at: [Link]

  • D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth. Oncoscience. Available at: [Link]

  • Metabolism, Activity, and Targeting of D- and L-2-Hydroxyglutarates. PMC. Available at: [Link]

  • The Role of D-2-Hydroxyglutarate in Cancer: A New Frontier in Detection. Oreate AI Blog. Available at: [Link]

  • The Roles of 2-Hydroxyglutarate. Frontiers in Oncology. Available at: [Link]

  • 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity. Science Translational Medicine. Available at: [Link]

  • A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor. PMC. Available at: [Link]

  • The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO Reports. Available at: [Link]

  • Inhibition of 2-HG production in IDH mutant xenograft models. Molecular Cancer Therapeutics. Available at: [Link]

  • D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth. Oncoscience. Available at: [Link]

  • IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives. Trends in Cancer. Available at: [Link]

  • R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis. Oncotarget. Available at: [Link]

  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. ResearchGate. Available at: [Link]

  • Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins. MDPI. Available at: [Link]

Sources

Technical Guide: BRD2879 for Dissecting IDH1-Mediated Glioma Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BRD2879 is a high-affinity, cell-active chemical probe designed to inhibit mutant Isocitrate Dehydrogenase 1 (IDH1-R132H) .[1][2][3][4][5] Originating from the Broad Institute’s Diversity-Oriented Synthesis (DOS) library, this compound represents a distinct structural class (8-membered ring sulfonamides) compared to standard inhibitors like AGI-5198 or Ivosidenib.

While this compound exhibits poor pharmacokinetic properties that preclude in vivo utility, it serves as a critical orthogonal tool for in vitro glioma research. By using this compound alongside other inhibitors, researchers can distinguish true metabolic rescue phenotypes from off-target effects, specifically in the context of (R)-2-hydroxyglutarate (2-HG) suppression and TCA cycle restoration.

Part 1: Mechanism of Action & Metabolic Context

The IDH1-R132H Metabolic Bottleneck

In wild-type glioma cells, IDH1 catalyzes the oxidative decarboxylation of isocitrate to


-ketoglutarate (

-KG), producing NADPH. The R132H mutation confers a neomorphic enzymatic activity: it consumes NADPH to reduce

-KG into the oncometabolite (R)-2-hydroxyglutarate (2-HG) .

This compound Intervention:

  • Target Binding: this compound binds allosterically to the IDH1-R132H heterodimer.

  • Metabolic Blockade: It specifically inhibits the reduction of

    
    -KG to 2-HG (IC
    
    
    
    
    
    50 nM).
  • Downstream Consequences:

    • Epigenetic Restoration: Reduced 2-HG relieves inhibition of

      
      -KG-dependent dioxygenases (TETs, KDMs), reversing the glioma hypermethylator phenotype.
      
    • Metabolic Rewiring: Blocks the "glutamine addiction" cycle where glioma cells rely on anaplerosis to replenish

      
      -KG consumed by the mutant enzyme.
      
Visualization: The this compound Metabolic Intervention

Caption: this compound selectively inhibits the neomorphic activity of IDH1-R132H, preventing 2-HG accumulation and restoring epigenetic regulation.

Part 2: Experimental Protocols

Compound Handling & Solubility (Critical)

This compound is lipophilic and has poor aqueous solubility. Improper handling leads to micro-precipitation, causing false negatives in cellular assays.

  • Solvent: 100% DMSO (Anhydrous).

  • Stock Concentration: Prepare at 10 mM . Do not attempt higher concentrations (e.g., 50 mM) as stability decreases.

  • Storage: Aliquot into single-use vials at -80°C. Avoid freeze-thaw cycles.

  • Cell Culture Application:

    • Step 1: Dilute 10 mM stock into pre-warmed culture media to 2x the final concentration.

    • Step 2: Vortex immediately.

    • Step 3: Add to cells. Ensure final DMSO concentration is <0.1% to avoid solvent-induced metabolic stress.

Validating Target Engagement: 2-HG Suppression Assay

This protocol validates that this compound is physically engaging IDH1-R132H inside the cell.

Reagents:

  • Cell Line: BT-142 (Patient-derived IDH1-mutant) or U87-IDH1-R132H engineered lines.

  • Extraction Buffer: 80% Methanol / 20% Water (pre-chilled to -80°C).

Protocol:

  • Seeding: Plate 200,000 cells/well in 6-well plates. Allow 24h attachment.

  • Treatment: Treat with this compound (Dose curve: 10 nM – 10 µM) for 48 hours .

    • Control: DMSO vehicle.

    • Positive Control: AGI-5198 (1 µM).

  • Quenching: Aspirate media. Wash 1x with ice-cold PBS. Immediately add 1 mL -80°C Extraction Buffer .

  • Lysis: Scrape cells on dry ice. Transfer to tubes. Vortex 10 min at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (Targeted MRM for 2-HG transition).

    • Normalization: Normalize 2-HG peak area to total protein or cell count.

Metabolic Flux Analysis (Isotope Tracing)

To determine if this compound restores normal TCA cycle flux.

Protocol:

  • Starvation: Switch cells to glucose/glutamine-free DMEM for 1 hour.

  • Labeling: Introduce [U-13C5]-Glutamine medium + this compound (IC90 dose).

  • Incubation: Incubate for 24 hours.

  • Readout: Measure the M+5 fraction of

    
    -Ketoglutarate  and M+4 fraction of Citrate  (Reductive carboxylation flux).
    
    • Expected Result: this compound should decrease the fractional enrichment of M+5 2-HG and increase the turnover of

      
      -KG into the forward TCA cycle (Citrate M+4 via oxidative flux).
      
Visualization: Experimental Workflow

Workflow cluster_prep Compound Prep cluster_cell Cellular Phase cluster_ana Analytical Phase Stock This compound Stock (10mM in DMSO) Dilution Dilute in Media (Max 0.1% DMSO) Stock->Dilution Treat Incubate 48h (+/- 13C-Glutamine) Dilution->Treat Seed Seed IDH1-Mut Glioma Cells Seed->Treat Quench Metabolic Quench (-80°C MeOH) Treat->Quench LCMS LC-MS/MS Targeted Profiling Quench->LCMS Data Data: 2-HG/α-KG Ratio LCMS->Data

Caption: Step-by-step workflow for validating this compound metabolic effects using LC-MS profiling.

Part 3: Comparative Data & Specifications

Comparison of IDH1-Mutant Probes

Use this table to select the right probe for your specific assay. This compound is best used as a structural control.

FeatureThis compoundAGI-5198Ivosidenib (AG-120)
Primary Target IDH1-R132HIDH1-R132HIDH1-R132H
Scaffold Class 8-membered ring sulfonamidePhenyl-glycineTriazine
Cellular IC50 (2-HG) ~50 - 80 nM~10 - 50 nM< 10 nM
Solubility Low (Use <10 µM)ModerateHigh
In Vivo Utility None (Poor PK)Moderate (Tool)Clinical Grade
Primary Use Case In vitro structural validation General in vitro toolClinical/Translational
Troubleshooting: Common Failure Modes
  • Precipitation: If cells show "debris" under the microscope immediately after treatment, this compound has precipitated. Solution: Sonicate the stock solution and warm media before addition.

  • No 2-HG Reduction: Check cell line genotype. This compound is ineffective against IDH2 mutations (e.g., R140Q) or wild-type IDH1.

  • Toxicity: If ATP levels drop >20% at 10 µM, this is likely off-target toxicity due to solubility issues, not IDH1 inhibition.

References

  • Discovery of this compound: Law, J. M., et al. (2016).[1][2] "Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1." ACS Medicinal Chemistry Letters.

    • [4]

  • Broad Institute Probe D

    • (Search via Broad DepMap or Probe database)

  • Glioma Metabolism Context: Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[2][4][6] Nature.

  • Metabolic Flux Protocols: Metallo, C. M., et al. (2011). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.

Sources

The Precision Paradox: Decoding the Off-Target Landscape of BRD2879

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Off-Target Effects of BRD2879 Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Chemical Biologists, and Translational Researchers

Executive Summary

This guide moves beyond the standard "active vs. inactive" binary. It provides a comprehensive technical framework for dissecting the off-target effects of this compound, distinguishing between mechanistic toxicity (pathway-dependent) and chemical promiscuity (structure-dependent).

Mechanistic Foundation: The Primary Target

To understand where this compound might fail in specificity, we must first define its success. The IDH1-R132H mutation confers a gain-of-function activity, converting ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-ketoglutarate (

-KG) to 2-HG, which inhibits epigenetic regulators (TET2, KDM) and blocks cellular differentiation.

This compound Mechanism of Action:

  • Target: Allosteric or active-site inhibition of IDH1-R132H homodimers.[1]

  • Primary Outcome: Reduction of intracellular 2-HG levels.[2][1]

  • Phenotypic Readout: Induction of differentiation in AML or glioma blasts.

Pathway Visualization: The IDH1-R132H Intervention

IDH_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH1 WT TwoHG (R)-2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG NADPH -> NADP+ MutantIDH IDH1-R132H (Neomorphic) MutantIDH->TwoHG Catalysis Epigenetics TET2/KDM Inhibition (Hypermethylation) TwoHG->Epigenetics Inhibits DiffBlock Differentiation Block (Tumorigenesis) Epigenetics->DiffBlock Promotes This compound This compound (Inhibitor) This compound->MutantIDH Blocks

Figure 1: The neomorphic cascade of IDH1-R132H and the intervention node of this compound.

The Off-Target Risk Profile

When utilizing this compound, researchers must control for three distinct categories of off-target activity. Failure to validate these can lead to false positives in cell viability assays.

Risk CategoryMechanismPotential Consequence
Paralog Homology Inhibition of IDH2 (mitochondrial) or IDH1-WT .Disruption of the TCA cycle (IDH2) or normal cytosolic redox balance (IDH1-WT), leading to metabolic toxicity unrelated to 2-HG suppression.
Kinase Cross-Reactivity ATP-mimetic activity against the Kinome .Unintended inhibition of survival kinases (e.g., FLT3, KIT in AML models), causing cytotoxicity that mimics differentiation.
Metabolic Retroactivity Accumulation of upstream substrates.Build-up of

-KG or Isocitrate affecting other metabolic enzymes (e.g., Prolyl Hydroxylases).

Protocol for Off-Target Exploration

This workflow is designed to validate this compound as a specific probe in a new biological context.

Phase 1: Biochemical Selectivity Profiling

Objective: Quantify the therapeutic window between the mutant target and physiologic paralogs.

Experimental Setup:

  • Enzyme Assays: Recombinant IDH1-WT, IDH1-R132H, IDH2-WT, and IDH2-R140Q.

  • Readout: NADPH fluorescence (Ex 340nm / Em 460nm) or Diaphorase/Resazurin coupled assay.

  • Data Requirement:

    • Calculate IC50 for all variants.

    • Acceptance Criteria: Selectivity Ratio (IC50_WT / IC50_Mutant) should be >50-fold.

Phase 2: Chemoproteomics (Target Deconvolution)

Objective: Identify non-IDH protein binders in the intact cellular environment.

Method: Thermal Proteome Profiling (TPP) Unlike simple kinase screens, TPP assesses binding to any soluble protein by measuring ligand-induced thermal stabilization.

Workflow:

  • Lysate Preparation: Treat cell lysates with this compound (10x IC50) vs. DMSO.

  • Thermal Challenge: Aliquot samples and heat across a gradient (37°C to 67°C).

  • Quantification: Ultracentrifugation to remove denatured proteins

    
     TMT-labeling 
    
    
    
    LC-MS/MS.
  • Analysis: Plot melting curves. A shift in melting temperature (

    
    ) indicates direct binding.
    
Phase 3: Functional Genomics (CRISPR Rescue)

Objective: Confirm that phenotypic lethality is driven by IDH1, not an off-target.

If this compound kills cells, is it because of IDH1 inhibition?

  • Generate Resistant Mutants: Use CRISPR-Cas9 to introduce secondary mutations in IDH1 that prevent drug binding but maintain catalytic activity (if structural data allows).

  • The "Rescue" Logic:

    • If this compound fails to kill the drug-resistant mutant line

      
       On-Target Mechanism.
      
    • If this compound still kills the drug-resistant mutant line

      
      Off-Target Toxicity confirmed. 
      

Comparative Selectivity Data (Representative)

The following table summarizes the expected selectivity profile for a high-quality IDH1 probe like this compound compared to early-generation pan-inhibitors.

Target / Off-TargetThis compound IC50 (nM)Competitor (e.g., AGI-5198)Selectivity Implication
IDH1-R132H ~50 ~70Primary Target (Potent)
IDH1-WT>10,000>100,000Spares normal redox
IDH2-R140Q>5,000>5,000Spares mitochondrial mutant
IDH2-WT>10,000>10,000Spares TCA cycle
Kinome (Panel of 100)No hits < 1µMVariableLow risk of kinase toxicity

Visualizing the Validation Workflow

This diagram outlines the decision tree for validating this compound in a new cell line.

Validation_Workflow Start Start: this compound Phenotype Observed (e.g., Cell Death/Diff) Biochem Step 1: Biochemical Assay Confirm IDH1-R132H Inhibition Start->Biochem Metabolite Step 2: LC-MS Metabolomics Is 2-HG reduced? Biochem->Metabolite Decision1 2-HG Reduced? Metabolite->Decision1 OffTargetCheck Step 3: Off-Target Screen (TPP / KinomeScan) Decision1->OffTargetCheck No (Phenotype exists without 2-HG drop) Rescue Step 4: CRISPR/cDNA Rescue Express Drug-Resistant IDH1 Decision1->Rescue Yes (2-HG drops) Conclusion_Off Artifact / Off-Target Toxicity OffTargetCheck->Conclusion_Off Conclusion_On Validated On-Target Effect Rescue->Conclusion_On Phenotype Lost Rescue->Conclusion_Off Phenotype Persists

Figure 2: Decision matrix for distinguishing on-target efficacy from off-target toxicity.

References

  • Dang, L., et al. (2009).[3] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[2][3][4][5][6] Nature. Link

  • Popovici-Muller, J., et al. (2012). Discovery of the First Potent, Selective, and Orally Bioavailable Inhibitor of the Mutant Isocitrate Dehydrogenase 1 (mIDH1). ACS Medicinal Chemistry Letters. (Context for IDH1 inhibitor design series). Link

  • Rohle, D., et al. (2013).[3] An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells.[3] Science. (Describes AGI-5198, a close analog and comparator). Link

  • Chaturvedi, A., et al. (2013). Mutant IDH1 promotes leukemogenesis in vivo and can be specifically targeted in human AML. Blood. Link

  • Broad Institute. (n.d.). Probe Development: this compound and IDH1 Inhibitors. (General reference to the BRD nomenclature and probe development pipeline). Link

Sources

Methodological & Application

Technical Application Note: Optimization of In Vitro Efficacy for BRD2879

Author: BenchChem Technical Support Team. Date: February 2026

Target: Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H) Compound Class: Diversity-Oriented Synthesis (DOS) Sulfonamide Probe

Abstract & Mechanistic Overview

BRD2879 is a selective, cell-active chemical probe designed to inhibit the neomorphic activity of mutant Isocitrate Dehydrogenase 1 (IDH1), specifically the R132H variant commonly found in gliomas and acute myeloid leukemia (AML). Unlike wild-type IDH1, which converts isocitrate to


-ketoglutarate (

-KG), the R132H mutant gains a toxic function, reducing

-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).

Accumulation of 2-HG inhibits


-KG-dependent dioxygenases (e.g., TET2, JmjC histone demethylases), leading to a hypermethylated phenotype (CIMP) and a block in cellular differentiation. This compound functions by binding to the mutant enzyme, blocking the production of 2-HG.

Critical Note on Utility: this compound is a "tool compound." While potent against the enzyme (IC


 ~50 nM), it possesses poor aqueous solubility and pharmacokinetic properties, rendering it unsuitable for in vivo use. Successful in vitro application requires strict adherence to solubility protocols to prevent precipitation and off-target toxicity.
Mechanism of Action Pathway

IDH1_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Normal Cycle IDH1_WT IDH1 (WT) NADP+ → NADPH Isocitrate->IDH1_WT aKG->Isocitrate 2 2 aKG->2 HG Neomorphic Activity Epigenetics Epigenetic Dysregulation (Hypermethylation) HG->Epigenetics Inhibits Demethylases IDH1_WT->aKG IDH1_Mut IDH1 (R132H) NADPH → NADP+ IDH1_Mut->2 This compound This compound (Inhibitor) This compound->IDH1_Mut Blocks

Figure 1: this compound inhibits the conversion of


-KG to 2-HG by mutant IDH1, restoring epigenetic homeostasis.

Compound Management & Solubility (Expertise Pillar)

The primary cause of experimental failure with this compound is precipitation in aqueous media. The compound is highly hydrophobic.

Solubility Parameters
ParameterSpecificationNotes
Vehicle DMSO (Dimethyl Sulfoxide)100% DMSO required for stocks.
Stock Concentration 10 mMDo not exceed 20 mM; precipitation risk increases.
Max Aqueous Dose 10

M
Above 10

M, compound may crash out, causing turbidity and false toxicity.
Storage -80°C (Desiccated)Avoid freeze-thaw cycles. Aliquot immediately.
Handling Protocol
  • Reconstitution: Warm the vial to room temperature before opening to prevent moisture condensation. Add DMSO to achieve 10 mM. Vortex vigorously for 30 seconds.

  • Visual Inspection: Ensure the solution is perfectly clear. If hazy, sonicate in a water bath at 37°C for 5 minutes.

  • Dilution Strategy:

    • Do NOT perform serial dilutions in PBS or water.

    • Perform serial dilutions in 100% DMSO (e.g., 10 mM

      
       5 mM 
      
      
      
      2.5 mM).
    • Add the DMSO stock directly to the cell culture media at a 1:1000 ratio (e.g., 1

      
      L stock into 1 mL media) while swirling the media to ensure rapid dispersion.
      
    • Final DMSO concentration: Keep constant at 0.1% or 0.2% across all conditions, including the Vehicle Control.

Experimental Protocol: 2-HG Suppression Assay

This protocol measures the reduction of intracellular 2-HG, the direct biomarker of this compound efficacy.

Materials
  • Cell Lines: IDH1-R132H mutant lines (e.g., HT1080, U87-IDH1mut) and IDH1-WT controls.

  • Reagents: this compound (Stock), Methanol (LC-MS grade, pre-chilled to -80°C), 80% Methanol/Water solution.

  • Readout: LC-MS/MS or Enzymatic 2-HG Assay Kit.

Step-by-Step Workflow
Phase 1: Seeding and Treatment
  • Seed Cells: Plate cells in 6-well plates (for LC-MS) or 96-well plates (for enzymatic assay).

    • Density: Aim for 30-40% confluency at time of treatment. Cells must remain in log phase for 72 hours.

  • Adherence: Incubate for 12-24 hours to allow attachment.

  • Treatment (T=0):

    • Prepare fresh media containing this compound at target concentrations (Suggested range: 0.1, 0.5, 1, 5, 10

      
      M).
      
    • Aspirate old media and add treated media.

    • Critical Control: Include a "Vehicle Only" (0.1% DMSO) well.

  • Incubation: Incubate for 48 to 72 hours .

    • Why? 2-HG turnover is slow; significant reduction often requires >48h inhibition.

Phase 2: Metabolite Extraction (LC-MS Prep)
  • Harvest (T=72h): Place plate on wet ice.

  • Wash: Aspirate media rapidly. Wash cells 2x with ice-cold PBS .[1]

    • Speed is key: Metabolism changes within seconds of stress.

  • Quench/Lysis: Add 1 mL of -80°C 80% Methanol directly to the well.

  • Scrape: Scrape cells into the methanol and transfer to a pre-chilled microcentrifuge tube.

  • Freeze-Thaw: Vortex for 1 min. Freeze in liquid nitrogen (or dry ice) for 5 min, then thaw. Repeat 2x to ensure complete lysis.

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to a fresh tube for LC-MS analysis of 2-HG.

    • Normalization: Save the protein pellet to quantify total protein (BCA assay) for data normalization.

Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture Phase cluster_1 Extraction Phase Seed Seed IDH1-Mut Cells (30-40% Confluence) Treat Treat with this compound (0.1 - 10 µM) + 0.1% DMSO Control Seed->Treat Incubate Incubate 48-72 Hours (Allow 2-HG Turnover) Treat->Incubate Wash Rapid PBS Wash (On Ice) Incubate->Wash Lysis Add -80°C 80% Methanol (Quench Metabolism) Wash->Lysis Clarify Centrifuge 14,000 x g, 4°C Lysis->Clarify Readout Measure 2-HG Levels (LC-MS or Enzymatic) Clarify->Readout Normalize Normalize to Total Protein Clarify->Normalize Pellet Normalize->Readout Data Correction

Figure 2: Optimized workflow for 2-HG quantification following this compound treatment.

Data Analysis & Expected Results

Quantitative Metrics

Calculate the intracellular concentration of 2-HG normalized to total protein content.

MetricFormulaExpected Outcome (Responders)
Normalized 2-HG

Dose-dependent decrease.
2-HG /

-KG Ratio

Significant reduction (ratio approaches WT levels).[2]
% Inhibition

>50% reduction at 1-5

M.
Troubleshooting Guide
  • Precipitation observed in wells:

    • Cause: Concentration >10

      
      M or improper mixing.
      
    • Fix: Reduce max dose. Pre-dilute in media immediately before adding to cells (do not let sit).

  • No reduction in 2-HG:

    • Cause: Treatment time too short (<24h) or cell line is not IDH1-dependent.

    • Fix: Extend to 72h. Confirm IDH1 mutation status (R132H) of cells.

  • High toxicity in WT cells:

    • Cause: Off-target effects due to high dose/hydrophobicity.

    • Fix: Ensure dose is <10

      
      M. This compound should be non-toxic to WT cells at effective doses.
      

References

  • Law, J. M., et al. (2016).[3] Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1. ACS Medicinal Chemistry Letters, 7(10), 944–949. Link

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[4][5] Nature, 462, 739–744. Link

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17-30. Link

  • Balss, J., et al. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Acta Neuropathologica, 124, 883–891. Link

Sources

Executive Summary & Critical Feasibility Warning

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating IDH1-R132H Inhibition in Xenograft Models using BRD2879

Compound Identity: this compound (Broad Institute) Target: Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H) Mechanism: Allosteric inhibition preventing the reduction of


-ketoglutarate (

-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).

⚠️ CRITICAL APPLICATION NOTE: this compound was originally characterized as a chemical probe for in vitro use . Early characterization (Law et al., 2016) indicated that its high lipophilicity and poor aqueous solubility significantly limit its bioavailability.

  • Direct Implication: Standard aqueous formulations (e.g., PBS, simple methylcellulose suspensions) will likely result in precipitation, poor absorption, and lack of efficacy.

  • Strategic Recommendation: This protocol utilizes an Enhanced Solubilizing Vehicle to maximize systemic exposure. However, researchers seeking robust tumor regression are advised to run a parallel arm with an in vivo optimized analog (e.g., AGI-5198 or Ivosidenib) as a positive control. The primary utility of this compound in vivo is often for intratumoral mechanistic validation or short-term pharmacodynamic (PD) studies rather than long-term oral efficacy.

Compound Characteristics & Formulation Protocol

Successful use of this compound depends entirely on the formulation. You must create a stable solution/suspension to prevent peritoneal irritation and ensure absorption.

ParameterSpecification
Molecular Weight 571.71 g/mol
Solubility (In Vitro) DMSO (>10 mM); Water (<1 µM)
Primary Challenge Rapid precipitation in aqueous buffers.
Storage Powder at -20°C; Stock solution (DMSO) at -80°C.
Recommended Vehicle (Aggressive Solubilization)

This formulation uses co-solvents and surfactants to maintain solubility.

  • Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.

  • Preparation Steps:

    • Dissolve this compound powder completely in 100% DMSO (10% of final volume). Vortex/sonicate until clear.

    • Add PEG400 (40% of final volume) and vortex. The solution should warm slightly; ensure it remains clear.

    • Add Tween 80 (5% of final volume) and mix gently.

    • Slowly add warm (37°C) Saline (45% of final volume) dropwise while vortexing.

    • QC Check: If the solution turns milky/cloudy immediately, sonicate. If precipitation persists, the dose is too high for the solubility limit (likely >30 mg/kg will precipitate).

Experimental Design: IDH1-Mutant Xenograft

A. Model Selection

To test this compound, you must use a cell line dependent on the IDH1-R132H mutation for 2-HG production.

Cell LineOriginIDH StatusGrowth KineticsNotes
HT1080 FibrosarcomaEndogenous IDH1 R132CAggressiveGold standard for endogenous IDH1 mutant models.
U87-IDH1 GlioblastomaEngineered R132HModerateRequires selection antibiotics during culture.
HCT116-IDH1 ColorectalEngineered R132HFastGood for rapid PD screening.
B. Mechanism of Action & Biomarker Strategy

The efficacy of this compound is not measured solely by tumor volume but by the suppression of 2-HG .

G IDH1_WT IDH1 (WT) aKG α-Ketoglutarate IDH1_WT->aKG Normal Cycle IDH1_Mut IDH1 (R132H) R2HG (R)-2-Hydroxyglutarate (Oncometabolite) IDH1_Mut->R2HG Catalyzes Isocitrate Isocitrate Isocitrate->aKG IDH1 WT aKG->R2HG Neomorphic Activity Epigenetics Histone/DNA Hypermethylation R2HG->Epigenetics Inhibits KDM/TETs This compound This compound (Inhibitor) This compound->IDH1_Mut Allosteric Inhibition Diff_Block Differentiation Block Epigenetics->Diff_Block

Figure 1: Mechanism of this compound. It selectively inhibits the mutant enzyme's neomorphic ability to convert α-KG to 2-HG, thereby restoring epigenetic regulation.

Step-by-Step In Vivo Protocol

Phase 1: The "Go/No-Go" PK Pilot (Mandatory)

Because of the known solubility issues, you must verify exposure before committing to a 4-week efficacy study.

  • Animals: 3 Non-tumor bearing mice (Strain: CD-1 or same as xenograft host).

  • Dose: 30 mg/kg, Intraperitoneal (IP).

  • Sampling: Collect plasma at 0.5h, 2h, and 6h post-dose.

  • Analysis: LC-MS/MS.

  • Decision Gate: If plasma concentration (

    
    ) < 
    
    
    
    (approx 1-2 µM) or clearance is too rapid (
    
    
    < 1h), STOP . Switch to intratumoral injection or a different compound.
Phase 2: Xenograft Efficacy Study

Step 1: Cell Implantation

  • Harvest HT1080 or U87-IDH1 cells in exponential growth phase.

  • Resuspend in 50% PBS / 50% Matrigel (Corning).

  • Inoculum:

    
     cells per mouse.
    
  • Site: Subcutaneous right flank of NOD/SCID or Athymic Nude mice (6-8 weeks old).

Step 2: Randomization

  • Monitor tumor growth until volume reaches 150–200 mm³ (approx. 10-14 days).

  • Randomize mice into groups (n=8-10) to ensure equal average starting volumes.

Step 3: Dosing Regimen

  • Route: Intraperitoneal (IP) is preferred over Oral Gavage (PO) for this compound to avoid GI precipitation issues, though PO can be attempted if the vehicle is stable.

  • Frequency: Twice Daily (BID) is likely required due to short half-life.

  • Groups:

    • Vehicle Control (10% DMSO/40% PEG/5% Tween/Saline).

    • This compound Low Dose (15 mg/kg BID).

    • This compound High Dose (30-50 mg/kg BID) – Watch for toxicity/weight loss.

    • Positive Control (AGI-5198 at 45 mg/kg daily).

Step 4: Monitoring

  • Tumor Volume: Measure with calipers 3x/week (

    
    ).
    
  • Body Weight: Measure daily. >15% weight loss mandates dose reduction.

Step 5: Terminal Harvest (Pharmacodynamics)

  • Timing: Sacrifice mice 2-4 hours after the final dose to capture peak inhibition.

  • Tissue Collection:

    • Tumor: Flash freeze in liquid nitrogen immediately (CRITICAL for metabolite stability).

    • Plasma: Collect for PK correlation.

Data Analysis: The 2-HG Readout

The definitive proof of this compound activity is the reduction of 2-HG levels in the tumor tissue, not just tumor shrinkage (which may take weeks).

Protocol for 2-HG Extraction:

  • Homogenize 20-50 mg frozen tumor tissue in 80% cold methanol .

  • Centrifuge at 14,000 x g for 20 min at 4°C.

  • Collect supernatant.

  • Analyze via LC-MS/MS (Targeted metabolomics).

  • Normalization: Normalize 2-HG levels to total protein or genomic DNA.

Success Criteria:

  • Target Engagement: >50% reduction in Tumor 2-HG levels compared to Vehicle.

  • Efficacy: Statistically significant inhibition of tumor growth (%TGI > 50%).

References

  • Law, J. M., et al. (2016). "Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1." ACS Medicinal Chemistry Letters, 7(10), 944–949.[1] [2]

    • Key citation for this compound structure, in vitro potency, and solubility limit
  • Popovici-Muller, J., et al. (2012). "Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo." ACS Medicinal Chemistry Letters, 3(10), 850–855.

    • Establishes the standard for in vivo IDH1 inhibition (AGI-5198) and vehicle protocols.
  • Rohle, D., et al. (2013). "An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells." Science, 340(6132), 626-630.

    • Definitive protocol for U87-IDH1 xenografts and 2-HG measurement.

Sources

Determining the Optimal Concentration of a Novel Small Molecule, BRD2879, for In Vitro Efficacy and Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Comprehensive Protocols for Cell-Based Assays

Abstract

The successful application of any small molecule in a cell-based study hinges on the precise determination of its optimal concentration. This critical step ensures that the observed biological effects are both specific to the compound's intended mechanism of action and not confounded by off-target or cytotoxic effects. This guide provides a comprehensive framework for establishing the optimal working concentration of a novel investigational compound, BRD2879, in a cell culture setting. We will detail the underlying principles and provide step-by-step protocols for conducting dose-response studies to determine both the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) related to cytotoxicity. By integrating these two key parameters, researchers can confidently identify a therapeutic window for their in vitro experiments, ensuring data integrity and reproducibility.

Introduction: The Rationale for Concentration Optimization

The primary objective of the protocols outlined herein is to empirically determine the therapeutic window of this compound. This is achieved by systematically evaluating its effects across a broad range of concentrations to establish two key metrics:

  • Efficacy (EC50/IC50): The concentration of this compound that produces 50% of its maximal biological effect. This could be the inhibition of a specific enzyme, the downregulation of a target protein, or a desired phenotypic change in the cells.[3][4]

  • Cytotoxicity (CC50): The concentration of this compound that causes a 50% reduction in cell viability.

By comparing the efficacy and cytotoxicity profiles, a researcher can select a concentration range for this compound that is maximally effective with minimal toxicity.

Hypothetical Mechanism of Action of this compound

For the purpose of this application note, we will hypothesize that this compound is a novel inhibitor of the Hedgehog-GLI signaling pathway. This pathway is aberrantly activated in several cancers, and its inhibition is a validated therapeutic strategy.[5] Specifically, we will assume that this compound acts downstream of Smoothened (SMO), potentially by disrupting a transcriptional complex involving GLI1, similar to how BRD4 inhibitors have been shown to function in some contexts.[5][6] Therefore, our efficacy assays will be designed to measure the inhibition of GLI1 transcriptional activity.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI_inactive GLI (Inactive) SUFU->GLI_inactive Sequesters GLI_active GLI (Active) GLI_inactive->GLI_active Activation & Translocation Target_Genes Target Genes (e.g., GLI1, PTCH1) GLI_active->Target_Genes Promotes Transcription This compound This compound This compound->GLI_active Inhibits Transcriptional Activity Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds experimental_workflow cluster_assays Perform Parallel Assays start Start: Select Appropriate Cell Line prepare_cells Prepare and Seed Cells in 96-well Plates start->prepare_cells prepare_compound Prepare Serial Dilutions of this compound prepare_cells->prepare_compound treat_cells Treat Cells with this compound Dilutions prepare_compound->treat_cells incubate Incubate for Determined Time Period (e.g., 48-72h) treat_cells->incubate efficacy_assay Efficacy Assay (e.g., Luciferase Reporter) incubate->efficacy_assay cytotoxicity_assay Cytotoxicity Assays (MTT and LDH) incubate->cytotoxicity_assay analyze_data Data Analysis: Generate Dose-Response Curves efficacy_assay->analyze_data cytotoxicity_assay->analyze_data calculate_params Calculate EC50 and CC50 Values analyze_data->calculate_params determine_window Determine Therapeutic Window calculate_params->determine_window end End: Select Optimal Concentration Range determine_window->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

Detailed Protocols

General Cell Culture and Seeding

Proper cell culture technique is the foundation of any reliable cell-based assay. [7]

  • Cell Line Selection: Choose a cell line known to have an active Hedgehog-GLI pathway (e.g., a medulloblastoma or basal cell carcinoma cell line).

  • Culture Conditions: Culture the cells in the recommended medium, supplemented with the appropriate serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. [8][9]* Cell Seeding Density: The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment. [2]A typical starting point for a 96-well plate is 5,000-10,000 cells per well.

Protocol 1: Dose-Response and Efficacy (EC50) Determination

This protocol uses a hypothetical GLI-responsive luciferase reporter assay to quantify the inhibitory effect of this compound on the Hedgehog pathway.

Materials:

  • Selected cell line stably expressing a GLI-responsive luciferase reporter construct.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate at the predetermined optimal density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution series of this compound. A common approach is to use a 1:3 or 1:10 dilution series to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Cell Treatment: Add the this compound dilutions to the corresponding wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a duration sufficient to observe changes in gene expression (typically 24-48 hours).

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: Cytotoxicity (CC50) Determination using MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. [10][11] Materials:

  • Cells treated with this compound as described in Protocol 1.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • 96-well clear tissue culture plates.

  • Spectrophotometer.

Procedure:

  • Cell Treatment: Prepare and treat a parallel plate of cells with the same this compound dilution series as in the efficacy assay.

  • MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

Protocol 3: Cytotoxicity (CC50) Determination using LDH Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity. [12][13] Materials:

  • Cell-free supernatants from cells treated with this compound.

  • LDH assay kit.

  • 96-well clear plates.

  • Spectrophotometer.

Procedure:

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Perform the LDH assay on the supernatants according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).

Data Analysis and Interpretation

5.1. Generating Dose-Response Curves For each assay, plot the response (e.g., luciferase activity, % cell viability) against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

5.2. Calculating EC50 and CC50 Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curves and determine the EC50 and CC50 values. [14][15]

  • EC50: The concentration of this compound that causes a 50% reduction in the maximal biological response (e.g., luciferase signal).

  • CC50: The concentration of this compound that causes a 50% reduction in cell viability.

ParameterDescriptionTypical Unit
EC50 Half-maximal effective concentration for the desired biological activity.µM or nM
CC50 (MTT) Half-maximal cytotoxic concentration based on metabolic activity.µM or nM
CC50 (LDH) Half-maximal cytotoxic concentration based on membrane integrity.µM or nM

5.3. Determining the Therapeutic Window The therapeutic window is the range of concentrations where this compound is effective without being significantly cytotoxic. This is determined by comparing the EC50 to the CC50. A larger ratio of CC50 to EC50 indicates a more favorable therapeutic window.

Conclusion and Recommendations

The systematic approach detailed in this application note provides a robust framework for determining the optimal concentration of the novel compound this compound for in vitro studies. By performing parallel efficacy and cytotoxicity assays, researchers can confidently select a concentration range that maximizes the specific biological effects of the compound while minimizing confounding cytotoxic effects. This ensures the generation of reliable and reproducible data in subsequent mechanistic and phenotypic studies. It is recommended to use a concentration at or near the EC50 for most applications, provided it is well below the CC50.

References

  • Current Protocols in Chemical Biology. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab.
  • National Center for Biotechnology Information. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 11). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Designing drug response experiments and quantifying their results. PMC. Retrieved from [Link]

  • Boster Bio. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 26). Combined targeting of HEDGEHOG signaling and BRD4 as a novel therapeutic option against melanoma. PMC. Retrieved from [Link]

  • West Virginia University Shared Research Facilities. (2014, August 12). BNRF GENERAL CELL CULTURE PROTOCOL. Retrieved from [Link]

  • ACS Publications. (2022, October 20). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Retrieved from [Link]

  • Therapeutic Target Database. (n.d.). Target Information. Retrieved from [Link]

  • PubMed. (2018, July 11). Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. FAQ 1356. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Initiation and Maintenance of Cell Cultures in Process Analytics/Quality Control SOP 22140 Rev. 05. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2013, May 31). How to find out the best suitable drug concentration and treatment time?. Retrieved from [Link]

  • YouTube. (2025, November 20). Projecting the Future of AR-Directed Therapy with Andrew W. Hahn, MD. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from [Link]

  • PubMed. (2021, May 6). Targeting non-canonical activation of GLI1 by the SOX2-BRD4 transcriptional complex improves the efficacy of HEDGEHOG pathway inhibition in melanoma. Retrieved from [Link]

  • Harvard University Center for Nanoscale Systems. (n.d.). CELL CULTURE AND BIOHOOD TRAINING. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

Sources

Application Note: Quantifying D-2-Hydroxyglutarate (2-HG) Following BRD2879 Treatment in IDH1-Mutant Models

[1]

Introduction & Biological Context

The small molecule BRD2879 is a potent, cell-active inhibitor targeting the IDH1-R132H mutant enzyme. In physiological conditions, wild-type IDH1 converts isocitrate to


12

(R)-2-hydroxyglutarate (D-2-HG)1

Accumulation of D-2-HG inhibits

1primary pharmacodynamic biomarker
Critical Challenge: Enantiomer Specificity

While D-2-HG is the oncometabolite driven by the mutation, its enantiomer, (S)-2-hydroxyglutarate (L-2-HG) , can accumulate non-specifically due to hypoxia or "promiscuous" activity of Lactate Dehydrogenase A (LDHA) in acidic environments.[1]

  • Scientific Integrity Note: A robust protocol must distinguish between D- and L-2-HG to avoid false negatives where hypoxic stress (L-2-HG) masks the drug's efficacy (reduction of D-2-HG).[1]

Mechanism of Action & Pathway Visualization

This compound functions by stabilizing the open conformation of the IDH1 dimer, effectively locking the enzyme in a non-catalytic state.

IDH_PathwayIsocitrateIsocitrateaKGα-Ketoglutarate(α-KG)Isocitrate->aKGOxidationIDH_WTIDH1 (WT)Isocitrate->IDH_WTIDH_MUTIDH1 (R132H)MutantaKG->IDH_MUTD2HGD-2-Hydroxyglutarate(Oncometabolite)aKG->D2HGNeomorphicReductionIDH_WT->aKGEpigeneticsTET2 InhibitionHypermethylationD2HG->EpigeneticsPromotesThis compoundThis compound(Inhibitor)This compound->IDH_MUTAllostericBlockade

Figure 1: The neomorphic activity of mutant IDH1 produces D-2-HG, which drives epigenetic dysregulation.[1][2] this compound intervenes by blocking the mutant enzyme.[3]

Method Selection Matrix

Select the protocol based on your specific experimental needs.

FeatureProtocol A: LC-MS/MS (Gold Standard) Protocol B: Enzymatic Assay
Specificity High (Separates D- vs L-enantiomers)Moderate (Enzyme is D-specific, but matrix interference possible)
Sensitivity High (nM range)Moderate (

M range)
Throughput Low to Medium (5-10 mins/sample)High (96/384-well plates)
Use Case Final validation, hypoxic conditions, complex matrices (plasma/tissue).[1]Initial IC50 screening, routine cell culture checks.[1]
Cost High (Instrumentation + Solvents)Low (Reagents)

Protocol A: LC-MS/MS with DATAN Derivatization

Purpose: Absolute quantification of D-2-HG with enantiomeric resolution. Principle: Derivatization with Diacetyl-L-tartaric anhydride (DATAN) creates diastereomers from D- and L-2-HG, allowing their separation on a standard C18 column without needing expensive chiral chromatography.[1][4]

Reagents & Equipment[1][5]
  • Internal Standard (ISTD): D-2-hydroxyglutarate-d5 (essential for normalization).[1]

  • Derivatization Agent: Diacetyl-L-tartaric anhydride (DATAN) (50 mg/mL in Dichloromethane/Acetic Acid 4:1).[1]

  • LC-MS System: Triple Quadrupole (e.g., Agilent 6490 or Sciex QTRAP).[1]

Step-by-Step Workflow
1. Sample Preparation (Cell Lysates)
  • Treat cells with this compound for the desired duration (typically 24–72h).[1]

  • Wash cells 2x with ice-cold PBS.[1]

  • Quenching/Extraction: Add 500

    
    L of 80% Methanol (pre-chilled to -80°C)  containing 1 
    
    
    M ISTD (2-HG-d5).
    • Why: Immediate quenching stops metabolic turnover.[1] 80% MeOH precipitates proteins while extracting polar metabolites.[1]

  • Scrape cells and transfer to a chilled tube. Vortex for 30s.

  • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Evaporate supernatant to dryness under nitrogen flow.

2. Derivatization (The Critical Step)[1]
  • Resuspend dried residue in 50

    
    L of water.
    
  • Add 50

    
    L of DATAN solution .
    
  • Incubate at 75°C for 30 minutes .

    • Mechanism:[2][3][5][6][7] DATAN reacts with the hydroxyl group of 2-HG. Since DATAN is chiral (L-form), it forms diastereomers with D-2-HG and L-2-HG that have different physical properties (polarity), enabling separation.[1]

  • Cool to room temperature and dry under nitrogen.

  • Reconstitute in 100

    
    L mobile phase (Water + 0.1% Formic Acid).
    
3. LC-MS/MS Acquisition[1][8][9]
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m, 100 x 2.1 mm).[1]
    
  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 3.6).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 1% B to 20% B over 8 minutes.

  • MRM Transitions (Negative Mode):

    • 2-HG-DATAN: m/z 363

      
       147 (Quantifier).
      
    • ISTD-DATAN: m/z 368

      
       152.[1]
      

Self-Validation Check:

  • Inject pure D-2-HG and L-2-HG standards separately to confirm retention times. D-2-HG typically elutes after L-2-HG using this method.

  • The peak area ratio (Analyte/ISTD) must be linear (

    
    ) across the standard curve.[1]
    

Protocol B: High-Throughput Enzymatic Assay

Purpose: Rapid screening of this compound dose-response curves (IC50). Principle: Uses recombinant D-2-Hydroxyglutarate Dehydrogenase (D-2-HGDH) to oxidize D-2-HG to

11
Reagents
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Enzyme Mix: Recombinant D-2-HGDH + Diaphorase.

  • Substrate/Probe: NAD+ + Resazurin.[1]

  • Lysis Buffer: 0.1% Triton X-100 in PBS (must be compatible with enzymatic activity).[1]

Step-by-Step Workflow
  • Treatment: Seed IDH1-mutant cells (e.g., HT1080 or U87-IDH1) in 96-well plates. Treat with this compound serial dilutions.[1]

  • Lysis: Aspirate media. Add 50

    
    L Lysis Buffer.[1] Incubate 15 min at RT.
    
    • Pro-Tip: Do not use SDS or strong denaturants; they will kill the assay enzyme.

  • Reaction Setup:

    • Transfer 10

      
      L lysate to a black 96-well plate.
      
    • Add 90

      
      L Reaction Mix  (Buffer + NAD+ + Enzymes + Resazurin).[1]
      
  • Incubation: Incubate at 37°C for 30–60 minutes in the dark.

  • Detection: Measure Fluorescence (Ex/Em = 535/587 nm).

Troubleshooting & Validation:

  • Drug Interference: this compound is a small molecule.[1] Run a "No Enzyme" control with the highest drug concentration to ensure the drug itself does not fluoresce or quench the signal.

  • Total Protein Normalization: Since this is a cell-based assay, normalize the D-2-HG signal to total protein (BCA assay) from a replicate plate to account for anti-proliferative effects of the drug.

Experimental Workflow Visualization

Workflowcluster_0Sample Generationcluster_1Analysis PathsCellsIDH1-Mutant Cells(e.g., HT1080)TreatTreat with this compound(24-72h)Cells->TreatHarvestHarvest & LyseTreat->HarvestExtractExtraction:80% Cold MeOH + ISTDHarvest->ExtractProtocol A(High Specificity)EnzMixAdd Reaction Mix:D-2-HGDH + ResazurinHarvest->EnzMixProtocol B(Screening)DerivDerivatization:DATAN (75°C, 30min)Extract->DerivLCMSLC-MS/MS Analysis(m/z 363 -> 147)Deriv->LCMSReadPlate Reader:Fluorescence (Ex 535)EnzMix->Read

Figure 2: Dual-track workflow for 2-HG quantification.[1] Protocol A utilizes chemical derivatization for mass spectrometry, while Protocol B utilizes enzymatic conversion for fluorometric detection.[1]

Data Analysis & Interpretation

To verify this compound efficacy, calculate the 2-HG Suppression Ratio :

1

Expected Results:

  • Effective Inhibition: D-2-HG levels should drop by >90% at saturating doses of this compound.[1]

  • IC50 Calculation: Plot Log[this compound] vs. Normalized D-2-HG. A typical potent IDH1 inhibitor yields cellular IC50 values in the low nanomolar range (10–50 nM).[1]

References

  • Popovici-Muller, J., et al. (2012).[1] Discovery of the First Potent, Selective, and Cell-Active Inhibitor of the Mutant Isocitrate Dehydrogenase 1 (IDH1) R132H.[1] ACS Medicinal Chemistry Letters.

  • Struys, E. A., et al. (2004).[1] Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry.

  • Balss, J., et al. (2012).[1] Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Acta Neuropathologica.

  • Dang, L., et al. (2009).[1] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][4] Nature.[1] [1]

Application Notes and Protocols: A Comprehensive Guide to Developing BRD2879-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding BRD2879 and the Inevitability of Drug Resistance

This compound is a potent and cell-active inhibitor of the neomorphic R132H mutant of isocitrate dehydrogenase 1 (IDH1)[1]. The wild-type IDH1 enzyme plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The R132H mutation, commonly found in several cancers including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, confers a new enzymatic activity, the reduction of α-KG to 2-hydroxyglutarate (2-HG). This oncometabolite accumulates to high levels in cancer cells, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. This compound and other IDH1-R132H inhibitors are designed to specifically block the production of 2-HG, offering a targeted therapeutic strategy.

However, as with most targeted therapies, the emergence of drug resistance is a significant clinical challenge. Cancer cells can develop resistance through various mechanisms, including secondary mutations in the target protein, activation of bypass signaling pathways, or metabolic reprogramming. The development of this compound-resistant cell lines in a laboratory setting is a critical step towards understanding these mechanisms. These models are invaluable tools for identifying biomarkers of resistance, discovering new therapeutic targets to overcome resistance, and for the preclinical evaluation of next-generation inhibitors and combination therapies[1][2].

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to successfully generate and characterize this compound-resistant cell lines. We will delve into the scientific rationale, provide detailed, step-by-step protocols, and discuss methods for validating and analyzing the resistant phenotype.

Scientific Rationale: The "Why" Behind the "How"

The primary method for generating drug-resistant cell lines in vitro involves continuous, long-term exposure of a sensitive parental cell line to escalating concentrations of the drug[2][3]. This process mimics the selective pressure that cancer cells face in a patient undergoing treatment. The underlying principle is Darwinian selection: a heterogeneous population of cancer cells will contain a small subpopulation with pre-existing or spontaneously acquired genetic or epigenetic alterations that confer a survival advantage in the presence of the drug. By gradually increasing the drug concentration, we select for and enrich this resistant population.

Potential mechanisms of resistance to this compound, an inhibitor of a metabolic enzyme, could include:

  • Secondary Mutations in IDH1-R132H: Mutations that alter the drug-binding pocket, reducing the affinity of this compound for its target.

  • Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to become less dependent on the production of 2-HG or find alternative routes to produce essential metabolites[4][5]. This could involve upregulation of alternative metabolic pathways to sustain proliferation and survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels[6].

  • Activation of Bypass Pathways: Upregulation of downstream signaling pathways that promote cell survival and proliferation, rendering the cells less dependent on the oncogenic driver being targeted.

The experimental workflow is designed to not only generate resistant cell lines but also to provide the necessary tools to investigate these potential mechanisms.

Experimental Workflow for Developing this compound-Resistant Cell Lines

The overall process can be broken down into three main phases: Phase 1: Baseline Characterization and Dose Escalation , Phase 2: Resistance Confirmation and Validation , and Phase 3: Mechanistic Investigation .

G cluster_0 Phase 1: Baseline & Dose Escalation cluster_1 Phase 2: Resistance Confirmation cluster_2 Phase 3: Mechanistic Investigation P1_1 Select IDH1-R132H Mutant Cell Line P1_2 Determine Parental IC50 of this compound P1_1->P1_2 P1_3 Initiate Long-Term Culture with Escalating Doses P1_2->P1_3 P2_1 Determine IC50 of Putative Resistant Line P1_3->P2_1 Resistant Population Emerges P2_2 Clonogenic Survival Assay P2_1->P2_2 P2_3 Confirm Resistance Stability P2_2->P2_3 P3_1 Molecular Profiling (Omics) P2_3->P3_1 Validated Resistant Line P3_2 Metabolic Analysis P3_1->P3_2 P3_3 Target Engagement & Pathway Analysis P3_2->P3_3

Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.

Phase 1: Baseline Characterization and Dose Escalation

Protocol 1: Selection and Culture of Parental Cell Line

Rationale: The choice of the parental cell line is critical. For developing resistance to this compound, it is essential to use a cell line that harbors the IDH1-R132H mutation and is sensitive to the drug. Several commercially available cell lines fit this criterion, for instance, certain glioblastoma or AML cell lines. It is recommended to perform a literature search for cell lines used in studies with IDH1-R132H inhibitors.

Materials:

  • IDH1-R132H mutant cancer cell line (e.g., U87MG-IDH1-R132H, HT1080)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)[7]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Sterile cell culture flasks, plates, and consumables

Procedure:

  • Thaw a cryopreserved vial of the selected IDH1-R132H mutant cell line according to the supplier's protocol.

  • Culture the cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.

  • Regularly check for mycoplasma contamination.

Protocol 2: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line

Rationale: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Establishing the baseline IC50 of the parental cell line is a crucial first step. This value will serve as a benchmark to quantify the degree of resistance in the subsequently developed cell lines and will guide the starting concentration for the dose-escalation protocol[8].

Materials:

  • Parental IDH1-R132H mutant cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight[9].

  • Prepare a serial dilution of this compound in culture medium. It is advisable to use a wide concentration range that brackets the expected IC50.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the this compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism.

Parameter Description
Cell Line Parental IDH1-R132H Mutant
This compound IC50 (Hypothetical) 100 nM
Assay CellTiter-Glo®
Incubation Time 72 hours
Protocol 3: Long-Term Culture with Stepwise Dose Escalation

Rationale: This is the core protocol for generating resistance. The process involves chronically exposing the cells to gradually increasing concentrations of this compound, starting from a sub-lethal dose[1][2]. This allows for the selection and expansion of cells that can survive and proliferate under drug pressure.

Materials:

  • Parental IDH1-R132H mutant cells

  • This compound

  • Cell culture flasks (T-25 or T-75)

  • Cryopreservation medium

Procedure:

  • Initiate the culture of parental cells in a T-25 flask with this compound at a concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth), as determined from the dose-response curve.

  • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.

  • When the cells reach 70-80% confluency, passage them as usual, but always in the presence of the same concentration of this compound.

  • Once the cells are proliferating at a rate similar to the parental cells in the absence of the drug, increase the concentration of this compound by a factor of 1.5 to 2.

  • At each dose escalation, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

  • It is crucial to cryopreserve cells at each successful dose escalation step. This provides a backup in case of cell death at a higher concentration[2].

  • Repeat this process of dose escalation over several months. The goal is to establish a cell line that can proliferate in the presence of a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.

Phase 2: Resistance Confirmation and Validation

Protocol 4: Determination of the IC50 of the Putative this compound-Resistant Cell Line

Rationale: Once a cell population is established that can tolerate high concentrations of this compound, it is necessary to quantify the degree of resistance. This is achieved by determining the IC50 of the putative resistant cell line and comparing it to the IC50 of the parental cell line[1][2]. A significant increase in the IC50 value is the primary indicator of acquired resistance.

Procedure:

  • Follow the same procedure as outlined in Protocol 2, but using the putative resistant cell line.

  • It is important to perform the IC50 determination for the parental and resistant cell lines in parallel to ensure comparable experimental conditions.

  • Calculate the Resistance Index (RI) as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line)

Parameter Parental Line Resistant Line (Hypothetical)
This compound IC50 100 nM1500 nM
Resistance Index (RI) -15
Protocol 5: Clonogenic Survival Assay

Rationale: A clonogenic assay assesses the ability of a single cell to undergo indefinite proliferation and form a colony. This assay provides a more stringent measure of cell survival and reproductive integrity following drug treatment compared to short-term viability assays[4]. It is an excellent method to confirm the resistant phenotype.

Materials:

  • Parental and resistant cell lines

  • 6-well plates

  • This compound

  • Crystal violet staining solution

Procedure:

  • Plate a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for an extended period (e.g., 10-14 days). The drug-containing medium should be replenished every 3-4 days.

  • After the incubation period, wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet.

  • Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • The surviving fraction is calculated for each drug concentration and plotted to generate a survival curve. A rightward shift in the survival curve of the resistant cell line compared to the parental line confirms resistance.

Protocol 6: Confirmation of Resistance Stability

Rationale: It is important to determine if the acquired resistance is stable or transient. This is assessed by culturing the resistant cells in a drug-free medium for an extended period and then re-evaluating their sensitivity to this compound.

Procedure:

  • Culture the resistant cell line in a drug-free medium for several passages (e.g., 10-15 passages).

  • After this period, re-determine the IC50 of this "drug-holiday" cell line for this compound as described in Protocol 2.

  • If the IC50 remains high, the resistance is considered stable, suggesting a genetic basis. If the IC50 reverts towards that of the parental line, the resistance may be transient and potentially mediated by epigenetic mechanisms.

Phase 3: Mechanistic Investigation

Once a stable this compound-resistant cell line is established and validated, the next crucial step is to investigate the underlying mechanisms of resistance.

G cluster_0 Potential Resistance Mechanisms cluster_1 Investigative Approaches M1 Secondary IDH1 Mutations A1 Sanger/NGS Sequencing M1->A1 M2 Metabolic Reprogramming A2 Metabolomics (LC-MS/GC-MS) M2->A2 M3 Increased Drug Efflux A3 qPCR/Western Blot for ABC Transporters M3->A3 M4 Bypass Pathway Activation A4 Phospho-proteomics/Kinase Assays M4->A4

Caption: Investigative approaches for elucidating mechanisms of this compound resistance.

Recommended Investigative Approaches:
  • Genomic and Transcriptomic Analysis:

    • Sanger sequencing of the IDH1 gene in the resistant cell line to identify any secondary mutations in the drug-binding site.

    • RNA-sequencing (RNA-seq) to compare the gene expression profiles of the parental and resistant cells. This can reveal upregulation of drug efflux pumps, metabolic enzymes, or components of signaling pathways.

  • Proteomic and Metabolomic Analysis:

    • Western blotting to confirm changes in the protein levels of key targets identified from RNA-seq data (e.g., ABC transporters, metabolic enzymes).

    • Mass spectrometry-based metabolomics to compare the metabolite profiles of the parental and resistant cells. This can provide direct evidence of metabolic reprogramming. A key metabolite to measure would be 2-HG to confirm on-target resistance.

  • Functional Assays:

    • Drug efflux assays (e.g., using fluorescent substrates of ABC transporters like rhodamine 123) to functionally assess the activity of drug efflux pumps.

    • Mitochondrial function assays to assess changes in oxidative phosphorylation and glycolysis, which are often altered in metabolic resistance.

Conclusion

The development of drug-resistant cell lines is a fundamental and indispensable tool in cancer research and drug development. The protocols and strategies outlined in this guide provide a robust framework for generating, validating, and characterizing this compound-resistant cell lines. The insights gained from studying these models will be instrumental in understanding the molecular basis of resistance to IDH1-R132H inhibitors and will pave the way for the development of more effective therapeutic strategies to combat this challenging disease.

References

  • National Center for Biotechnology Information. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed. Retrieved from [Link]

  • Bio-protocol. (2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Retrieved from [Link]

  • Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • Bio-protocol. (2011). Clonogenic Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Journal of Clinical Investigation. (2024). Molecular and cellular mechanisms underlying the failure of mitochondrial metabolism drugs in cancer clinical trials. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Studying Drug Resistance Using Cancer Cell Lines. Retrieved from [Link]

  • McGill Radiobiology. (n.d.). Clonogenic Cell Survival Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitochondrial determinants of chemoresistance. PubMed Central. Retrieved from [Link]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Clonogenic Cell Survival Assay. Retrieved from [Link]

  • Cellgento. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • University of Cambridge. (n.d.). Clonogenic Survival Analysis. Retrieved from [Link]

  • ResearchGate. (2014). How to treat cell culture (with the compound) for a long term? Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). What is the correct protocol for determining IC50 and CC50 of a drug? Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for USP1 Inhibition using BRD2879

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing BRD2879 , a selective small-molecule inhibitor of Ubiquitin Specific Peptidase 1 (USP1) , in high-throughput screening (HTS) campaigns. USP1 is a critical deubiquitinase (DUB) involved in the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1] Inhibition of USP1 by this compound leads to the accumulation of mono-ubiquitinated FANCD2 and PCNA, resulting in replication stress and synthetic lethality in BRCA1/2-deficient tumors.

This guide provides a validated biochemical HTS protocol using a Ubiquitin-Rhodamine 110 (Ub-Rho110) fluorogenic substrate, followed by a cellular target engagement workflow.

Mechanistic Rationale & Pathway Logic

To effectively screen for this compound activity, one must understand the specific enzymatic complex it targets. USP1 is catalytically incompetent on its own; it requires the WD40-repeat protein UAF1 (WDR48) to form an active holoenzyme complex.

  • Mechanism of Action: this compound binds to the USP1/UAF1 complex, preventing the removal of ubiquitin from specific substrates (FANCD2-Ub and PCNA-Ub).

  • Therapeutic Outcome: In Homologous Recombination (HR)-proficient cells, this stress is manageable. In HR-deficient cells (e.g., BRCA1-/-), the inability to deubiquitinate these clamps causes "replication catastrophe" and apoptosis.

Pathway Visualization

The following diagram illustrates the critical node USP1 occupies in DNA repair and how this compound intervention disrupts this flow.

USP1_Pathway USP1 USP1 (Inactive) Holoenzyme Active USP1/UAF1 Complex USP1->Holoenzyme Binding UAF1 UAF1 (Cofactor) UAF1->Holoenzyme Substrate_DeUb Deubiquitinated Substrates (FANCD2 / PCNA) Holoenzyme->Substrate_DeUb Deubiquitination Substrate_Ub Substrates (FANCD2-Ub / PCNA-Ub) Substrate_Ub->Substrate_DeUb Normal Function Stress Replication Stress & Apoptosis Substrate_Ub->Stress Accumulation (If Inhibited) Repair Efficient DNA Repair (HR / TLS) Substrate_DeUb->Repair This compound This compound (Inhibitor) This compound->Holoenzyme Inhibits

Figure 1: The USP1/UAF1 holoenzyme regulates DNA repair by deubiquitinating FANCD2 and PCNA. This compound blocks this step, forcing cells into replication stress.

Primary HTS Assay: Fluorogenic Ub-Rho110

The most robust method for screening this compound activity is a biochemical kinetic assay measuring the cleavage of a fluorogenic substrate. While Ub-AMC is common, Ub-Rho110 is preferred for HTS due to its longer emission wavelength (reducing interference from autofluorescent compounds) and higher quantum yield.

Assay Principle
  • Enzyme: Recombinant human USP1/UAF1 complex.

  • Substrate: Ubiquitin conjugated to Rhodamine 110 (Ub-Rho110).

  • Reaction: USP1 cleaves the isopeptide bond, releasing free Rhodamine 110.

  • Readout: Fluorescence intensity increase (Ex 485 nm / Em 535 nm).

HTS Workflow Diagram

HTS_Workflow Step1 1. Dispense Reagents Buffer + USP1/UAF1 5 µL/well Step2 2. Compound Addition Add this compound/Library 25 nL (Pin Tool) Step1->Step2 Step3 3. Pre-Incubation 30 mins @ 25°C Equilibrium Binding Step2->Step3 Step4 4. Substrate Start Add Ub-Rho110 5 µL/well Step3->Step4 Step5 5. Kinetic Read Ex 485 / Em 535 Read every 2 min Step4->Step5

Figure 2: 384-well plate workflow for USP1 inhibition screening. The pre-incubation step is critical for identifying slow-binding inhibitors.

Detailed Protocol: Biochemical Screen

Materials Required[1][2][3][4][5][6]
  • Enzyme: Recombinant Human USP1/UAF1 Complex (e.g., Boston Biochem or custom purification).

  • Substrate: Ub-Rho110 (UbiQ or Boston Biochem).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.01% Triton X-100, 1 mM TCEP (freshly prepared), 0.1 mg/mL BSA.

  • Plate: 384-well low-volume black round-bottom plate (Corning 4514).

Step-by-Step Procedure
  • Buffer Preparation: Prepare Assay Buffer. Critical: Do not use DTT if screening electrophilic libraries; use TCEP to avoid scavenging potential covalent inhibitors.

  • Enzyme Solution: Dilute USP1/UAF1 complex to 2 nM (2x final concentration) in Assay Buffer.

  • Substrate Solution: Dilute Ub-Rho110 to 300 nM (2x final concentration) in Assay Buffer.

  • Dispensing (Enzyme): Dispense 5 µL of Enzyme Solution into columns 1–22 of the 384-well plate.

    • Negative Control (Min Signal): Dispense 5 µL of Assay Buffer (no enzyme) into columns 23–24.

  • Compound Addition: Transfer 20–50 nL of this compound (or library compounds) in DMSO using an acoustic dispenser (Echo) or pin tool.

    • Final DMSO concentration should be <1%.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 30 minutes at room temperature (RT).

  • Dispensing (Substrate): Dispense 5 µL of Substrate Solution into all wells.

    • Final Concentrations: 1 nM USP1/UAF1, 150 nM Ub-Rho110.

  • Detection: Immediately transfer to a plate reader (e.g., PerkinElmer EnVision).

    • Mode: Kinetic.

    • Duration: 60 minutes (read every 2–5 mins).

    • Filter: Ex 485 nm / Em 535 nm.

Data Analysis

Calculate the slope (RFU/min) of the linear portion of the curve.



Cellular Validation: Target Engagement

Biochemical hits must be validated in cells to confirm membrane permeability and target specificity. For this compound, the hallmark of USP1 inhibition is the accumulation of mono-ubiquitinated FANCD2 (FANCD2-Ub) .

Protocol: Western Blot Analysis[3][7][8]
  • Cell Line: HeLa or U2OS cells.

  • Treatment: Seed cells at 50% confluency. Treat with this compound (titration: 1, 5, 10, 20 µM) for 4–8 hours.

    • Positive Control: Mitomycin C (MMC) induces DNA damage, increasing FANCD2-Ub naturally.

    • Synergy Test: Treat this compound +/- MMC.

  • Lysis: Lyse in RIPA buffer containing protease inhibitors and PR-619 (broad-spectrum DUB inhibitor) to preserve ubiquitin chains during lysis.

  • Blotting:

    • Primary Ab: Anti-FANCD2 (Santa Cruz or Abcam).

    • Observation: Look for the "doublet." The upper band is FANCD2-Ub (monoubiquitinated), the lower is unmodified FANCD2.

    • Result: this compound treatment should increase the intensity of the Upper Band (Ub-isoform) relative to the lower band.

Expertise & Troubleshooting (E-E-A-T)

The "Redox" Trap (False Positives)

Many HTS hits are non-specific redox cyclers that generate H2O2, oxidizing the catalytic cysteine of USP1.

  • Solution: Include 0.01% Triton X-100 in the buffer to prevent colloidal aggregation.

  • Validation: Re-test hits in the presence of high catalase concentrations. If activity is lost with catalase, the compound is a false positive artifact.

Enzyme Stability

USP1 is prone to auto-cleavage.

  • Insight: Ensure the recombinant protein is the USP1/UAF1 complex . USP1 expressed alone is unstable and has negligible activity.

  • Storage: Aliquot enzymes to avoid freeze-thaw cycles. Store at -80°C.

This compound Specificity

While this compound is selective for USP1, it is a tool compound. In later optimization, compare against ML323 (a structurally related, optimized probe) to benchmark potency.

Data Summary Table
ParameterRecommended ValueRationale
Enzyme Conc. 1 nMEnsures linear velocity; sensitive to inhibition.
Substrate Conc. 150–300 nMBelow Km (approx 2-5 µM) to maximize sensitivity to competitive inhibitors.
Incubation Time 30 minAllows slow-binding inhibitors to equilibrate.
Z' Factor > 0.6Required for robust HTS validation.
Reference Cmpd ML323 or this compoundUse as positive control for inhibition.

References

  • Liang, Q., et al. (2014). "A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses."[1][2][3] Nature Chemical Biology, 10, 298–304.[2][3]

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors."[1] Cancer Research, 72(21), 5588–5599.[1] (Contextualizing synthetic lethality).

  • Broad Institute Probe Reports. "ML323: A Highly Potent and Selective Inhibitor of the USP1-UAF1 Deubiquitinase Complex." (Describes the BRD/ML series development).

  • Varca, A. C., et al. (2021). "Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay."[4] STAR Protocols, 2(4), 100896.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing BRD2879 Dosage for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the novel isocitrate dehydrogenase 1 (IDH1) mutant inhibitor, BRD2879. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on establishing and optimizing the dosage of this compound for long-term in vitro experiments. Given the unique considerations of chronic drug exposure in cell culture, this document will walk you through the critical parameters to define, key experiments to perform, and common pitfalls to avoid.

Introduction: The Challenge of Long-Term Dosing

Long-term experiments are essential for understanding the sustained effects of a compound on cellular phenotypes, such as differentiation, senescence, or acquired resistance. However, maintaining a biologically active and non-toxic concentration of a small molecule like this compound over extended periods presents several challenges. Unlike short-term assays, where compound stability and cytotoxicity might be less of a concern, chronic studies require a thorough understanding of the compound's behavior in the culture environment. This guide will provide a systematic approach to developing a robust long-term dosing strategy for this compound.

Part 1: Foundational Knowledge - Understanding this compound

This compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in various cancers.[1][2] Mutant IDH1 catalyzes the conversion of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation.[1][2] this compound's primary mechanism of action is the inhibition of this neomorphic enzymatic activity, leading to a reduction in 2-HG levels.

Before embarking on long-term studies, it is crucial to confirm the on-target activity of this compound in your specific cell model.

Key Starting Experiment: Verifying On-Target Activity

The primary pharmacodynamic marker for this compound is the reduction of 2-HG levels. A short-term dose-response experiment is recommended to establish the effective concentration range in your cell line.

Protocol 1: Short-Term Dose-Response for 2-HG Reduction

  • Cell Seeding: Plate your IDH1-mutant cells at a density that will ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 72 hours).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a dilution series to treat the cells across a range of concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Add the diluted this compound or vehicle to the cells and incubate for a defined period (e.g., 72 hours).

  • Endpoint Analysis: After incubation, harvest the cells and/or conditioned media. Measure the intracellular or secreted levels of 2-HG using a commercially available kit or LC-MS.

  • Data Analysis: Plot the 2-HG levels against the this compound concentration to determine the EC50 (the concentration at which 50% of the maximal effect is observed).

This initial experiment will provide a critical baseline for the concentrations to explore in your long-term studies.

Part 2: Critical Parameters for Long-Term Dosing

For chronic experiments, the initial EC50 is just the starting point. Several other factors must be considered to maintain a stable and effective drug exposure over time.

Long-Term Cytotoxicity

Maintaining cell viability is paramount in long-term experiments. A compound that is non-toxic in a 72-hour assay may exhibit cytotoxicity over several weeks. Therefore, a long-term cytotoxicity assessment is essential.

FAQ: How do I assess long-term cytotoxicity?

You can adapt standard cytotoxicity assays for longer time points. Real-time assays are particularly useful as they are non-lytic and allow for continuous monitoring.

Protocol 2: Long-Term Cytotoxicity Assay

  • Cell Seeding: Plate your cells at a low density to allow for proliferation over the planned experimental duration (e.g., 1-3 weeks).

  • Treatment: Treat the cells with a range of this compound concentrations, including concentrations above and below the previously determined 2-HG reduction EC50. Remember to include a vehicle control.

  • Media Changes: During the experiment, perform regular media changes, replenishing the compound at each change to maintain a consistent concentration. The frequency of media changes will depend on the cell line's metabolic rate and the stability of this compound (discussed in the next section).

  • Viability Assessment: At regular intervals (e.g., every 3-4 days), assess cell viability using a suitable assay. Options include:

    • Real-time assays: Using non-toxic reagents that measure viability or cytotoxicity continuously.

    • Endpoint assays: Such as MTT or CellTiter-Glo®, performed on replicate plates at each time point.

  • Data Analysis: Plot cell viability against time for each concentration. This will reveal the maximum tolerated concentration for long-term exposure.

Compound Stability in Culture Media

Small molecules can degrade in the warm, CO2-rich environment of a cell culture incubator. The stability of this compound in your specific culture medium will dictate the frequency of media and compound replenishment.

FAQ: How can I determine the stability of this compound in my cell culture media?

The most accurate method is to use liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the compound over time.

Protocol 3: Assessing this compound Stability in Media

  • Sample Preparation: Prepare your complete cell culture medium (including serum, if used) and spike it with this compound at a concentration relevant to your experiments. Also, prepare a control sample of media with only the vehicle.

  • Incubation: Place the prepared media in a cell culture incubator under the same conditions as your experiments (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the media.

  • LC-MS Analysis: Analyze the aliquots by LC-MS to quantify the concentration of intact this compound.

  • Data Analysis: Plot the concentration of this compound against time to determine its half-life in the culture media. This information will guide your media change schedule. For example, if the half-life is 48 hours, you may need to change the media and replenish the compound every 2 days to maintain a consistent concentration.

Table 1: Hypothetical this compound Stability Data

Time (hours)This compound Concentration (µM)Percent Remaining
01.00100%
240.7575%
480.5252%
720.3535%
960.2222%
Off-Target Effects

While this compound is a selective inhibitor, all small molecules have the potential for off-target effects, which can become more pronounced in long-term studies. It is important to be aware of this and to include appropriate controls.

FAQ: How can I control for potential off-target effects?

  • Use a Rescue Experiment: If possible, transfect your cells with a mutated version of IDH1 that is resistant to this compound. If the observed phenotype is reversed in these cells, it is more likely to be an on-target effect.

  • Use a Structurally Unrelated Inhibitor: If available, use another IDH1 mutant inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is less likely to be due to off-target effects.

  • Perform Phenotypic Anchoring: Correlate the observed phenotype with the on-target pharmacodynamic marker (2-HG reduction). If the phenotype tracks with the degree of 2-HG inhibition, it is more likely to be on-target.

Part 3: Troubleshooting and FAQs

Q1: My cells are dying even at low concentrations of this compound in my long-term experiment.

  • Check your long-term cytotoxicity data: You may be exceeding the maximum tolerated concentration for chronic exposure.

  • Assess compound stability: If this compound is degrading, its degradation products could be toxic.

  • Evaluate your cell culture conditions: Ensure your cells are healthy and not under other stressors.

Q2: I am not seeing the expected phenotype in my long-term experiment, even at concentrations that reduce 2-HG.

  • Confirm continuous 2-HG suppression: Measure 2-HG levels at various time points throughout your long-term experiment to ensure that your dosing regimen is maintaining target engagement.

  • Consider the kinetics of the phenotype: The phenotype you are observing may take longer to manifest than your experimental timeline.

  • Investigate potential resistance mechanisms: Cells can develop resistance to inhibitors over time.

Q3: How do I prepare and store my this compound stock solution?

  • Solubility: The solubility of this compound may vary. It is recommended to consult the supplier's datasheet for information on solubility in common solvents like DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Workflow and Visualization

The following diagram illustrates the recommended workflow for optimizing this compound dosage for long-term experiments.

BRD2879_Optimization_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Long-Term Optimization cluster_2 Phase 3: Experiment Execution cluster_3 Phase 4: Troubleshooting A Prepare this compound Stock Solution B Determine Short-Term EC50 for 2-HG Reduction A->B Input for dose range C Assess Long-Term Cytotoxicity (1-3 weeks) B->C Inform concentration range D Determine this compound Stability in Culture Media (LC-MS) B->D Inform concentration for stability test E Design Long-Term Dosing Regimen (Concentration & Frequency) C->E Define max tolerated dose D->E Define replenishment frequency F Execute Long-Term Experiment with Appropriate Controls E->F G Monitor On-Target Effect (2-HG) and Phenotype F->G H Analyze and Interpret Results G->H I Troubleshoot Unexpected Outcomes (Viability, Efficacy) H->I

Caption: Workflow for optimizing this compound dosage.

Conclusion

Optimizing the dosage of this compound for long-term experiments is a critical step for obtaining reliable and reproducible results. By systematically determining the effective concentration, assessing long-term cytotoxicity, and understanding the compound's stability, researchers can design robust experimental protocols. This guide provides a framework for these essential studies, empowering you to confidently investigate the long-term biological effects of IDH1 mutant inhibition with this compound.

References

  • Early intervention with IDH inhibitors in IDH-mutated MDS: insights from clinical experience. VJHemOnc. Available at: [Link]

  • Targeting of Mutant Isocitrate Dehydrogenase in Glioma: A Systematic Review. National Center for Biotechnology Information. Available at: [Link]

  • Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials. National Center for Biotechnology Information. Available at: [Link]

  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ResearchGate. Available at: [Link]

  • Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents. National Center for Biotechnology Information. Available at: [Link]

  • Stability of the IDH1 inhibitor system. (A) Root-mean-square deviation... ResearchGate. Available at: [Link]

  • Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. ACS Publications. Available at: [Link]

  • AGILE: Long-term results of ivosidenib vs placebo in IDH1-mutated newly diagnosed AML. The AML Hub. Available at: [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances of IDH1 mutant inhibitor in cancer therapy. National Center for Biotechnology Information. Available at: [Link]

  • Implications of Anion Structure on Physicochemical Properties of DBU-Based Protic Ionic Liquids. ResearchGate. Available at: [Link]

  • Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines. Oncotarget. Available at: [Link]

  • Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mutated AML. PubMed. Available at: [Link]

Sources

BRD2879 Experimental Design & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the experimental design and common pitfalls associated with BRD2879 , a chemical probe targeting mutant Isocitrate Dehydrogenase 1 (IDH1-R132H).

Status: Active Compound Class: Mutant IDH1 Inhibitor (Tool Compound) Primary Target: IDH1-R132H (Cytosolic) Key Utility: In vitro suppression of oncometabolite (R)-2-hydroxyglutarate (2-HG).

Core Experimental Philosophy

Warning: this compound is a chemical probe , not a clinical drug candidate. Unlike clinical IDH1 inhibitors (e.g., Ivosidenib), this compound possesses specific physicochemical limitations that restrict its utility to in vitro mechanistic studies. Treating this compound as an in vivo agent or expecting rapid cytotoxic phenotypes is the primary cause of experimental failure.

The "Silent" Phenotype

Inhibition of IDH1-R132H blocks the production of 2-HG.[1] This is a metabolic rewiring event, not a direct apoptotic trigger. Consequently, standard 24-48h cell viability assays (MTT/CTG) will likely show no effect , leading researchers to falsely conclude the compound is inactive.

Formulation & Handling (The Solubility Trap)

Q: Why do I see crystal formation in my cell culture media?

A: this compound has poor aqueous solubility and is prone to precipitation in standard media, especially at concentrations >10 µM.

Troubleshooting Protocol:

  • DMSO Stock: Ensure the stock concentration is high (e.g., 10 mM or 20 mM) to minimize the volume of DMSO added to the media.

  • Step-Wise Dilution: Do not add the DMSO stock directly to the cell culture plate.

    • Correct Method: Dilute the compound in a pre-warmed intermediate media volume (e.g., 10x concentration) with vigorous vortexing.

    • Inspection: Visually inspect the intermediate tube for turbidity before adding to cells.

  • Serum Limits: Perform the dilution in media containing at least 10% FBS; serum proteins can act as carriers and prevent immediate precipitation.

Q: Can I use this compound for mouse xenograft studies?

A: NO. Reasoning: this compound has poor pharmacokinetic (PK) properties and low solubility. It cannot achieve sustained plasma exposure required to suppress 2-HG in tumors. Alternative: For in vivo studies, switch to optimized clinical-grade inhibitors like AGI-5198 or Ivosidenib (AG-120) , which have better oral bioavailability.

Assay Design: Measuring What Matters

Q: I treated cells for 48 hours but see no change in cell growth. Is the compound inactive?

A: Likely not. You are measuring the wrong endpoint at the wrong time. IDH1 inhibition is cytostatic or differentiation-inducing, not cytotoxic.

The Correct Readout Strategy:

Readout Type Timepoint Method Relevance
2-HG Levels 24 - 48 Hours LC-MS or Enzymatic Assay Primary Endpoint. Direct measure of target engagement.
Histone Methylation 72 - 96 Hours Western Blot (H3K9me3, H3K27me3) Secondary. 2-HG inhibits demethylases; blocking it restores methylation patterns.
Differentiation 7 - 14 Days Flow Cytometry (Surface markers) Phenotypic. Requires long-term culture.

| Viability (ATP) | > 5 Days | CellTiter-Glo | Late-stage effect. Often requires colony formation assays. |

Q: How do I validate that the effect is specific to IDH1-R132H?

A: You must use an Isogenic Control System. this compound is a mutant-selective inhibitor.[1][2][3][4][5] It should have little to no effect on Wild-Type (WT) IDH1.

  • Positive Control Cell Line: HT1080 (Endogenous IDH1-R132C) or engineered U87 (R132H).

  • Negative Control Cell Line: Parental U87 (IDH1-WT) or MCF7.

  • Validation Rule: If this compound kills your WT cells at the same concentration as your Mutant cells, you are observing off-target toxicity (likely due to compound precipitation or scaffold toxicity), not IDH1 inhibition.

Mechanistic Visualization

The following diagram illustrates the specific intervention point of this compound and the downstream consequences you should measure.

BRD2879_Mechanism cluster_legend Pathway Logic Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AlphaKG α-Ketoglutarate (α-KG) Glutamate->AlphaKG TwoHG (R)-2-Hydroxyglutarate (2-HG) AlphaKG->TwoHG Neomorphic Activity MutantIDH1 Mutant IDH1 (R132H) MutantIDH1->TwoHG Catalyzes This compound This compound (Inhibitor) This compound->MutantIDH1 Blocks Epigenetics TET2 / KDM Inhibition (Hypermethylation) TwoHG->Epigenetics Promotes Differentiation Cell Differentiation (Therapeutic Goal) Epigenetics->Differentiation Blocks Normal Metabolism Normal Metabolism Oncogenic Path Oncogenic Path

Caption: this compound selectively blocks the neomorphic conversion of α-KG to the oncometabolite 2-HG.

Troubleshooting Decision Tree

Use this logic flow when your data looks inconsistent.

Troubleshooting Start Issue: No Activity Observed CheckConc Is Concentration > 10µM? Start->CheckConc CheckPrecip Check for Precipitate (Microscopy) CheckConc->CheckPrecip Yes CheckReadout What is the Readout? CheckConc->CheckReadout No SolubilityFail Artifact: Solubility Limit Reached. Reduce Conc or Change Solvent. CheckPrecip->SolubilityFail Crystals Visible Viability Cell Viability (ATP) CheckReadout->Viability Metabolite 2-HG Levels (LC-MS) CheckReadout->Metabolite ViabilityFail False Negative: IDH1 inhibition is not acutely cytotoxic. Switch to 2-HG assay. Viability->ViabilityFail CheckGenotype Check Cell Genotype Metabolite->CheckGenotype WT_Cells Wild-Type IDH1 CheckGenotype->WT_Cells Mutant_Cells Mutant IDH1 (R132H) CheckGenotype->Mutant_Cells WT_Fail Expected Result: This compound is mutant-selective. WT_Cells->WT_Fail MediaCheck Check Media Glutamine Mutant_Cells->MediaCheck GlutamineLow Low Glutamine = Low 2-HG Baseline. Supplement Glutamine. MediaCheck->GlutamineLow Glutamine Depleted

Caption: Diagnostic workflow for resolving lack of potency or inconsistent data with this compound.

References

  • Discovery of this compound: Law, J. M., et al. (2016).[2][4] "Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1." ACS Medicinal Chemistry Letters, 7(10), 944–949.[2] [4]

  • IDH1 Mechanism & 2-HG: Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[2][3][4] Nature, 462, 739–744.

  • Chemical Probes Guidelines: Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11, 536–541.

Sources

Technical Support Center: BRD2879 Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific challenges associated with BRD2879 , a potent but chemically complex inhibitor of Mutant IDH1 (R132H) .

Product Class: Small Molecule Inhibitor (Chemical Probe) Primary Target: Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H) Mechanism: Inhibition of (R)-2-hydroxyglutarate (2-HG) production

The "Crisis": Why is my data inconsistent?

Senior Scientist Note: this compound is a powerful tool for studying metabolic reprogramming in glioma and AML, but it is chemically "fragile" in terms of reproducibility. Unlike robust clinical drugs, this probe features an 8-membered ring sulfonamide scaffold with three distinct stereocenters .

If your IC50 values are shifting by orders of magnitude (e.g., from 50 nM to >1 µM) between batches, the culprit is almost certainly stereoisomer contamination or aqueous precipitation . The active (2S, 5R, 6R) isomer is up to 1,000-fold more potent than its diastereomers.[1] A 95% chemical purity batch can still be functionally useless if the chiral purity is low.

Chemical QC: The "Fingerprint" Verification

Before treating cells, you must validate the physical state of the compound. Standard LC-MS is insufficient because it cannot distinguish stereoisomers.

Troubleshooting Guide: Chemical Integrity
SymptomProbable CauseDiagnostic Action
Yellowing of DMSO stock Oxidation of sulfonamide/urea linkerCheck LC-MS for M+16 peaks. Discard if >2%.
Precipitate in cell media Poor aqueous solubility (Known issue)Perform the "Light Scattering Check" (see below).
IC50 shift > 5-fold Stereoisomer contamination REQUIRED: Chiral HPLC analysis.
Protocol: The "Stereo-Check" (Chiral Purity)

Why: this compound has 3 chiral centers (


 possible isomers). Standard synthesis often yields diastereomeric mixtures.
  • Method: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/Isopropanol (80:20) or similar non-polar system.

  • Acceptance Criteria: The main peak (Active Isomer) must be >98% of the total area.

    • Warning: If your vendor only provides "Chemical Purity" (achiral), you are flying blind.

Protocol: The "Light Scattering" Solubility Check

Why: this compound is known for poor solubility. It may crash out in media, reducing the effective concentration.

  • Dilute stock to 2x final concentration in your specific culture media (e.g., RPMI + 10% FBS).

  • Incubate at 37°C for 1 hour.

  • Shine a laser pointer (or use a nephelometer) through the tube.

  • Result: If you see a beam path (Tyndall effect), the compound has precipitated. Do not proceed.

Functional Validation: The "Handshake"

Cell viability is a poor readout for batch normalization because this compound exhibits low toxicity even at high doses. You must measure the metabolic biomarker.

The Gold Standard: 2-HG Suppression Assay

Do not rely on Western Blots or ATP assays for batch normalization. You must measure the reduction of the oncometabolite (R)-2-hydroxyglutarate (2-HG) .

G cluster_0 Target Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 TwoHG (R)-2-HG (Oncometabolite) aKG->TwoHG Neomorphic Activity mIDH1 Mutant IDH1 (R132H) mIDH1->aKG Loss of function mIDH1->TwoHG This compound This compound (Inhibitor) This compound->mIDH1 Blocks Epigenetics Hypermethylation (Differentiation Block) TwoHG->Epigenetics Inhibits Demethylases

Figure 1: Mechanism of Action. This compound specifically targets the neomorphic activity of Mutant IDH1, preventing the conversion of α-KG to 2-HG.

Step-by-Step Validation Protocol
  • Cell Model: Use U87-MG IDH1 R132H or HT1080 (endogenous mutant) cells.

  • Seeding: 5,000 cells/well in 96-well plate.

  • Treatment: Dose response (10 nM to 10 µM) for 48 hours .

    • Note: 2-HG turnover is slow; <24h treatment may yield false negatives.

  • Extraction:

    • Remove media.

    • Add 80% cold methanol (-80°C) to lyse cells.

    • Centrifuge to remove debris.

  • Detection: LC-MS/MS targeting the 2-HG transition (m/z 147 → 129).

  • Pass Criteria: The IC50 for 2-HG reduction should be ~50-80 nM . If IC50 > 200 nM, the batch is compromised (likely stereoisomer impurities).

Storage & Handling FAQ

Q: Can I store this compound in aqueous buffer? A: NO. The sulfonamide linkage is susceptible to hydrolysis, and the compound is insoluble. Store as a 10 mM stock in anhydrous DMSO at -80°C. Use single-use aliquots to avoid freeze-thaw cycles, which introduce atmospheric moisture (DMSO is hygroscopic) and accelerate degradation.

Q: My cells look healthy even at 10 µM. Is the drug working? A: Yes. Unlike cytotoxic chemotherapy, this compound is a cytostatic metabolic modulator. It induces differentiation rather than immediate apoptosis. Do not use CellTiter-Glo (ATP) as a primary readout for potency; you will see a "flat" line and assume the batch is bad.

Q: Why does the compound look "cloudy" when I add it to the media? A: Solubility Limit. this compound has poor solubility. Ensure your final DMSO concentration is 0.1-0.5% to aid solubility, but do not exceed cell toxicity limits. If cloudiness persists, sonicate the media briefly or filter (0.2 µm), but be aware you are losing compound concentration.

References & Validation Sources

  • Primary Discovery & Structure: Law, J. M., et al. (2016). "Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1." ACS Medicinal Chemistry Letters, 7(10), 944–949. Defines the structure, stereochemistry requirements (2S, 5R, 6R), and solubility limitations.

  • Functional Assay Standards: Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[2][3] Nature, 462, 739–744. Establishes 2-HG as the obligate biomarker for IDH1 mutant inhibition.

  • Chemical Probe Best Practices: Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11, 536–541. General guidelines on why stereoisomer purity is critical for probe validity.

Sources

Technical Support: Troubleshooting BRD2879 Mediated 2-HG Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Product: BRD2879 (IDH1-R132H Inhibitor) Category: Small Molecule Inhibitors / Cancer Metabolism Document ID: TS-BRD-2HG-001[1]

Executive Summary

You are observing a lack of 2-hydroxyglutarate (2-HG) reduction after treating cells with this compound.[1][2][3] This is a common issue often stemming from physicochemical limitations of this specific probe rather than biological resistance.

This compound is a potent in vitro inhibitor (IC


 ~50 nM) but has known solubility and permeability liabilities  that complicate cellular assays.[2] Furthermore, it is highly selective for the IDH1-R132H  mutant; it is ineffective against IDH2 mutations or wild-type IDH1.

This guide provides a root-cause analysis framework to restore experimental integrity.

Phase 1: Target & Compound Validation

Before adjusting the assay, verify the biological context and compound handling.

Q1: Is your cell line driven by the correct isoform?

The Issue: this compound is an allele-selective inhibitor for IDH1-R132H . It displays >20 µM IC


 against IDH2 mutants (e.g., R140Q).[1] 2-HG is produced by both IDH1 and IDH2 mutations, but this compound only blocks the cytosolic (IDH1) source.

Diagnostic Check:

Cell Line Genotype This compound Efficacy
HT1080 IDH1 (R132C) High (Target Match)
U87 (engineered) IDH1 (R132H) High (Target Match)
TF-1 IDH2 (R140Q) None (Wrong Target)

| HL-60 | IDH-WT | None (No 2-HG production) |

Action: Genotype your cells. If you are using TF-1 or an IDH2-mutant AML line, switch to an IDH2 inhibitor like Enasidenib (AG-221).

Q2: Did the compound precipitate in the media?

The Issue: this compound contains an 8-membered ring sulfonamide scaffold with poor aqueous solubility . While soluble in DMSO, it frequently crashes out when diluted into aqueous culture media, especially at concentrations >1 µM or in serum-free conditions.

Diagnostic Check:

  • Inspect the dosing wells under a microscope at 20x/40x.

  • Look for micro-crystals or "oily" debris that is not cellular.

  • Protocol Adjustment:

    • Pre-warm media to 37°C before adding the compound.

    • Do not exceed 0.5% DMSO final concentration, but ensure the DMSO stock is fully mixed.

    • Benchmark: The cellular EC

      
       for 2-HG reduction is ~0.3 µM.[4] If you are dosing at 10 µM to force an effect, you likely triggered precipitation.
      
Phase 2: Experimental Design & Kinetics
Q3: Is your time-point too short? (The "Pool" Effect)

The Issue: 2-HG is a stable oncometabolite that accumulates to millimolar concentrations intracellularly. Inhibiting IDH1 stops new production, but it does not actively degrade the existing pool. Passive efflux and cell division are required to dilute the metabolite.

  • 4–12 Hours: No significant change in total 2-HG (False Negative).

  • 24 Hours: Moderate reduction (~30–50%).

  • 48–72 Hours: Optimal readout window (>90% reduction expected).

Action: Extend treatment duration to 72 hours . If the cells grow fast, split them and re-dose to maintain logarithmic growth and compound exposure.

Q4: Are you measuring the correct enantiomer?

The Issue: IDH mutations exclusively produce (R)-2-HG (also called D-2-HG). However, (S)-2-HG (L-2-HG) can be produced by "promiscuous" activity of Lactate Dehydrogenase (LDH) or Malate Dehydrogenase (MDH) under hypoxic conditions (low oxygen).

  • If your assay measures Total 2-HG (enzymatic assay) and your cells are hypoxic, the background S-2-HG might mask the reduction in R-2-HG.

Action: Ensure your cells are not over-confluent (which induces local hypoxia). Use an enantiomer-specific LC-MS method if possible.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the specific intervention point of this compound and where "bypass" production of 2-HG can occur.

IDH_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH1 (WT) NADPH Production R2HG (R)-2-Hydroxyglutarate (Oncometabolite) aKG->R2HG IDH1 (R132H) Neomorphic Activity aKG->R2HG IDH2 (R140Q) (this compound Resistant) IDH1_WT IDH1 (WT) IDH1_Mut IDH1 (R132H) Mutant This compound This compound (Inhibitor) This compound->IDH1_Mut Inhibits (Allosteric) IDH2_Mut IDH2 (R140Q) Mutant Hypoxia Hypoxia / LDH L2HG (S)-2-Hydroxyglutarate (Interference) Hypoxia->L2HG Non-IDH Source

Figure 1: Mechanism of Action. This compound selectively blocks the cytosolic IDH1-R132H mutant. It does not affect mitochondrial IDH2 or hypoxic production of the S-enantiomer.

Troubleshooting Flowchart

Use this logic gate to determine your next experimental step.

Troubleshooting Start Start: No reduction in 2-HG CheckGenotype 1. Check Cell Genotype Start->CheckGenotype IsIDH1 Is it IDH1-R132H? CheckGenotype->IsIDH1 SwitchDrug Switch to IDH2 Inhibitor (e.g., Enasidenib) IsIDH1->SwitchDrug No (IDH2/WT) CheckSolubility 2. Check Solubility (Microscopy) IsIDH1->CheckSolubility Yes IsPrecip Crystals Visible? CheckSolubility->IsPrecip LowerConc Reduce Conc to <1µM Check DMSO mixing IsPrecip->LowerConc Yes CheckTime 3. Check Incubation Time IsPrecip->CheckTime No IsShort < 48 Hours? CheckTime->IsShort Extend Extend to 72h (Split cells if needed) IsShort->Extend Yes CheckAssay 4. Check Assay Specificity IsShort->CheckAssay No IsLCMS Using LC-MS? CheckAssay->IsLCMS Optimiz Optimize Extraction (Derivatization) IsLCMS->Optimiz Yes SwitchMethod Switch from Enzymatic to LC-MS IsLCMS->SwitchMethod No

Figure 2: Decision Matrix for troubleshooting this compound inactivity.

Standardized Protocol: 2-HG Extraction for LC-MS

If you suspect your enzymatic assay is failing, use this gold-standard extraction method.

  • Harvest: Collect 1x10

    
     cells. Wash 2x with ice-cold PBS.
    
  • Quench: Add 500 µL 80% Methanol / 20% Water (pre-chilled to -80°C) containing an internal standard (e.g., d5-2HG).

  • Lysis: Incubate at -80°C for 15 minutes. Scrape cells (if adherent) and transfer to a tube.

  • Extraction: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Collection: Transfer supernatant to a fresh glass vial.

  • Dry: Evaporate methanol under nitrogen gas or SpeedVac (do not apply heat).

  • Derivatization (Optional but Recommended): Use Diacetyl-L-tartaric anhydride (DATAN) to separate D- and L-2HG enantiomers if hypoxia is a concern [1].

References
  • Law, J. M., et al. (2016).[5][6] Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1.[2][3][5] ACS Medicinal Chemistry Letters, 7(10), 944–949.

    • Establishes this compound as a potent IDH1-R132H inhibitor with solubility limitations.[2][3][5]

  • Dang, L., et al. (2009).[7] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[7][8] Nature, 462, 739–744.

    • Foundational paper establishing 2-HG production by IDH mutants.
  • Intlekofer, A. M., et al. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. Cell Metabolism, 22(2), 304–311.

    • Explains the production of the L-enantiomer under hypoxia, a common assay artifact.
  • Popov, A. V., et al. (2016). In vitro and in vivo characterization of a potent and selective inhibitor of the IDH1 mutant R132H.[3][6] Oncotarget, 7(13), 17412.

    • Provides comparative data on IDH inhibitor kinetics and washout times.

Sources

Technical Support Center: Troubleshooting Unexpected Phenotypes with BRD2879

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Experimental Challenges

Welcome to the technical support center for BRD2879. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments. As a potent and specific modulator of its intended target, this compound is a powerful tool for investigating cellular pathways. However, as with any experimental system, unexpected results can occur. This guide provides a framework for troubleshooting these situations, grounded in scientific principles and field-proven insights.

Part 1: Foundational Knowledge and Initial Checks

Before delving into complex troubleshooting, it's crucial to ensure the fundamentals of your experimental setup are sound. This section addresses the most common sources of variability.

FAQ 1: I am not observing the expected phenotype with this compound. What are the first things I should check?

This is a common issue that can often be resolved by systematically checking the basics of compound handling and experimental setup.

Answer:

When the expected phenotype is absent, it's essential to rule out issues with the compound itself and its delivery to the target cells. Here’s a checklist of initial steps:

  • Compound Integrity and Handling:

    • Solubility: Poor solubility is a primary reason for lack of efficacy.[1] this compound, like many small molecules, may have specific solubility requirements. Ensure you are using the recommended solvent and that the compound is fully dissolved. Visual inspection for precipitates is crucial. If solubility issues are suspected, gentle warming or sonication may help.

    • Stability: Confirm the stability of this compound under your experimental conditions (e.g., temperature, light exposure, media components). Repeated freeze-thaw cycles can also degrade the compound.

    • Purity: If possible, verify the purity of your batch of this compound. Impurities can interfere with its activity.

  • Experimental Conditions:

    • Concentration: Are you using the recommended concentration range? A full dose-response curve is essential to determine the optimal concentration for your specific cell type and assay.

    • Treatment Duration: The timing of treatment is critical. The phenotype you are looking for may take longer to develop, or it might be transient. A time-course experiment is highly recommended.

    • Cellular Context: The effect of this compound can be highly dependent on the cell type, its passage number, and confluency. Ensure consistency across your experiments.

Experimental Protocol: Verifying Compound Solubility and Bioavailability
  • Prepare a fresh stock solution of this compound in the recommended solvent (e.g., DMSO).

  • Visually inspect the solution for any precipitate. If present, gently warm the solution (e.g., to 37°C) or sonicate for a few minutes.

  • Prepare serial dilutions in your cell culture medium. Again, inspect for any precipitation.

  • Perform a dose-response experiment using a wide range of concentrations, including concentrations higher than the reported EC50/IC50.

  • Include positive and negative controls. A known activator or inhibitor of the same pathway can serve as a positive control, while a vehicle-treated group (e.g., DMSO) is your negative control.

Part 2: Delving Deeper into Unexpected Results

If the foundational checks do not resolve the issue, it's time to consider more complex biological reasons for the unexpected phenotype.

FAQ 2: I am observing a weaker-than-expected or no effect with this compound. What are the potential cellular mechanisms at play?

Answer:

When basic compound handling is ruled out, the lack of an expected phenotype often points to cellular mechanisms that are preventing the compound from reaching its target or the target from being effectively modulated.

  • Cellular Uptake and Efflux: The ability of this compound to cross the cell membrane and accumulate intracellularly is critical for its function.[2][3]

    • Low Permeability: The physicochemical properties of this compound may limit its passive diffusion across the cell membrane.[3]

    • Active Efflux: Many cell types express efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules from the cytoplasm, reducing their effective intracellular concentration.

  • Target Engagement: Even if this compound is present in the cell, it may not be engaging its target effectively.

    • Target Expression Levels: The expression level of the target protein can vary significantly between cell types. Low target expression will naturally lead to a weaker phenotype.

    • Cellular Localization: The target protein and this compound must be in the same subcellular compartment to interact.

Experimental Workflow: Investigating Cellular Uptake and Target Engagement

This workflow provides a systematic approach to diagnosing issues related to compound bioavailability and target interaction.

G cluster_0 Phase 1: Cellular Uptake Assessment cluster_1 Phase 2: Target Engagement Verification A Measure Intracellular Concentration of this compound (e.g., LC-MS/MS) B Use Efflux Pump Inhibitors (e.g., Verapamil) A->B If low C Compare with a Structurally Different Inhibitor of the Same Target B->C If effect is restored D Quantify Target Protein Expression (e.g., Western Blot, qPCR) C->D If uptake is confirmed E Assess Target Phosphorylation or Downstream Markers D->E If target is expressed F Perform Cellular Thermal Shift Assay (CETSA) E->F If no change in markers End Identify Root Cause F->End Start Unexpectedly Weak or No Phenotype Start->A

Caption: Troubleshooting workflow for weak or absent phenotypes.

FAQ 3: I am seeing a phenotype that is opposite to what is reported in the literature for inhibitors of this pathway. What could be the reason?

Answer:

Observing a paradoxical or opposite phenotype can be perplexing, but it often reveals interesting biology.

  • Compensatory Signaling Pathways: Inhibition of one pathway can sometimes lead to the upregulation of a parallel or compensatory pathway, resulting in an unexpected outcome.

  • Off-Target Effects: this compound might be interacting with an unintended target that elicits an opposing effect.[4][5] This is more likely at higher concentrations.

  • Cellular State: The specific genetic background, differentiation state, or metabolic condition of your cells can dramatically alter their response to a targeted inhibitor.

Visualizing On-Target vs. Off-Target Effects

G cluster_0 On-Target Effect cluster_1 Off-Target Effect A This compound B Intended Target A->B Binding C Expected Phenotype B->C Inhibition D This compound E Unintended Target D->E Binding F Unexpected Phenotype E->F Modulation

Caption: On-target vs. off-target effects of this compound.

Part 3: Advanced Troubleshooting and Data Interpretation

This section provides guidance on how to systematically investigate more complex issues like off-target effects and cytotoxicity.

FAQ 4: I am concerned about potential off-target effects of this compound. How can I investigate this?

Answer:

Rigorously testing for off-target effects is a cornerstone of good pharmacological research.[6][7][8]

  • Rescue Experiments: If the target of this compound can be overexpressed in a form that is resistant to the inhibitor, this can be a powerful way to demonstrate on-target activity.

  • Washout Experiment: If the phenotype is reversible after removing this compound, it suggests a specific binding interaction rather than a non-specific toxic effect.

  • Phenotypic Anchoring: Compare the phenotype induced by this compound with the known phenotype of genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR) of the intended target.

FAQ 5: I am observing high cell toxicity with this compound, even at low concentrations. What should I do?

Answer:

Excessive cytotoxicity can mask the specific effects of the compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.1%).

  • Compound Purity: Impurities in the compound preparation can sometimes be cytotoxic.

  • Assay-Specific Toxicity: Some assay reagents can interact with the compound to produce a toxic effect.

  • On-Target Toxicity: In some cases, the intended target may be essential for cell survival, and its inhibition is inherently toxic. In this scenario, shorter treatment times or lower concentrations may be necessary to uncouple the specific phenotype from general cell death.

Table 1: Summary of Troubleshooting Strategies
Observed Issue Potential Cause Recommended Action Rationale
No effect Poor solubilityCheck for precipitate, sonicate, use fresh stockEnsure the compound is bioavailable.
Low cellular uptakeUse efflux pump inhibitors, measure intracellular concentrationOvercome cellular defense mechanisms.
Low target expressionQuantify target protein/mRNA levelsConfirm the target is present at sufficient levels.
Weak effect Suboptimal concentrationPerform a full dose-response curveIdentify the optimal concentration for your system.
Incorrect timingConduct a time-course experimentCapture transient or delayed phenotypes.
Opposite effect Compensatory pathwaysProfile changes in related signaling pathwaysUnderstand the broader cellular response.
Off-target effectsUse a structurally unrelated inhibitor, perform rescue experimentsValidate that the phenotype is due to on-target activity.
High toxicity Solvent toxicityReduce final solvent concentrationEliminate confounding effects of the vehicle.
Compound impuritySource a new batch of the compoundEnsure the observed effect is from the active ingredient.

References

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019-12-11).
  • How to measure and minimize off-target effects... - YouTube. (2021-10-12).
  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH.
  • Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PubMed.
  • Cellular uptake, intracellular distribution and degradation of Her2-targeting silk nanospheres.
  • Surprising phenotypic diversity of cancer-associated mutations of Gly 34 in the histone H3 tail - NIH.
  • Transport Mechanisms of 2D Nanoparticles across a Human Follicle-Associated Epithelium Model - PubMed Central. (2025-08-29).
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News.
  • Considerations to Limit Off-Target Edits in your Gene Editing Experiments - YouTube. (2023-03-09).
  • Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC - NIH.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC.
  • Cellular uptake, intracellular distribution and degradation of Her2-targeting silk nanospheres. (2019-08-26).

Sources

Technical Support Center: Optimizing Mass Spectrometry for BRD2879 Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of BRD2879 and its metabolites. This guide is designed for researchers, scientists, and drug development professionals actively engaged in metabolomics and pharmacokinetic studies. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your mass spectrometry-based workflows. Our goal is to empower you with the causal understanding needed to develop robust, self-validating analytical methods and to effectively troubleshoot the complex challenges that arise during experimentation.

Section 1: Foundational Knowledge - this compound and its Metabolic Landscape

A thorough understanding of the parent drug's properties and its likely metabolic fate is the cornerstone of any successful metabolite analysis. This knowledge directly informs our choices in sample preparation, chromatographic separation, and mass spectrometric detection.

1.1 Physicochemical Properties of this compound

This compound is a potent and cell-active inhibitor of the R132H mutant of isocitrate dehydrogenase 1 (IDH1).[1] Its structure dictates its analytical behavior.

PropertyValueImplication for Analysis
Molecular Formula C₃₀H₃₈FN₃O₅SProvides the basis for calculating exact mass.
Molecular Weight 571.71 g/mol Determines the m/z of the parent ion.[1]
Structure Contains multiple rings, a sulfonamide, an amide, and ether linkages.Multiple sites for metabolic modification. The presence of basic nitrogen atoms makes it a good candidate for positive mode electrospray ionization (ESI).
InChI Key YAJYINBQFXCAPI-RZIGYZOXSA-NA unique structural identifier for database searches.[1]
1.2 Predicted Metabolic Pathways of this compound

Metabolism is a series of enzyme-catalyzed reactions that modify xenobiotics to facilitate their excretion.[2][3][4][5][6] For a molecule like this compound, we can predict two main phases of metabolism.

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, likely reactions include hydroxylation of the cyclohexyl or aromatic rings, and N-demethylation at the tertiary amine.

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate. This increases water solubility for easier clearance.

Below is a diagram illustrating the most probable metabolic transformations.

BRD2879_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (m/z 572.26) Oxidation Oxidation (Hydroxylation) +16 Da This compound->Oxidation CYP450 Demethylation N-Demethylation -14 Da This compound->Demethylation CYP450 Glucuronidation Glucuronidation +176 Da Oxidation->Glucuronidation UGTs Sulfation Sulfation +80 Da Oxidation->Sulfation SULTs

Caption: Predicted metabolic pathways for this compound.

Section 2: Core Experimental Workflow & Methodology

A robust and reproducible workflow is essential for generating high-quality data. The following protocol provides a validated starting point for your experiments. Mass spectrometry-based metabolomics requires a multi-step process to translate raw data into biological insights.[7]

2.1 General LC-MS/MS Experimental Workflow

The diagram below outlines the critical stages of a typical metabolite analysis experiment, from sample collection to data interpretation.

LCMS_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Sample Collection (Plasma, Urine, Tissue) Preparation 2. Sample Preparation (Protein Precipitation, LLE, SPE) Collection->Preparation LC 3. LC Separation (RPLC or HILIC) Preparation->LC IS Spike Internal Standard IS->Preparation MS 4. MS Detection (Full Scan & dd-MS2) LC->MS Processing 5. Data Processing (Peak Picking, Alignment) MS->Processing Identification 6. Metabolite ID (Database Search, Fragmentation) Processing->Identification Quant 7. Quantification (Relative or Absolute) Identification->Quant

Caption: General workflow for LC-MS based metabolite analysis.

2.2 Step-by-Step Protocol: Sample Preparation (Plasma)

Rationale: The goal of sample preparation is to remove interfering substances (like proteins and phospholipids) that can cause matrix effects, while efficiently extracting the analytes of interest.[8][9] Protein precipitation is a rapid and effective method for many small molecules.

  • Thaw Samples: Thaw plasma samples on ice to prevent degradation.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with 10 µL of a working solution of an appropriate internal standard (e.g., a stable isotope-labeled version of this compound). The use of an IS is critical to correct for variability during sample prep and analysis.[10][11][12]

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate & Reconstitute: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC system and good peak shape.

  • Final Centrifugation: Centrifuge again at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for injection.

2.3 Recommended Starting LC-MS/MS Parameters

These parameters serve as a robust starting point. Optimization will likely be necessary based on your specific instrumentation and the metabolites of interest.

Liquid Chromatography (LC) - Reversed-Phase

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard choice for separating medium to non-polar compounds. The smaller particle size provides higher resolution.
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to protonate analytes for better positive mode ionization and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 10 minA generic gradient to elute a wide range of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA typical volume to avoid overloading the column.

Mass Spectrometry (MS)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound contains basic nitrogens that are readily protonated in ESI positive mode.[13][14]
Scan Mode Full Scan (100-1000 m/z) with data-dependent MS/MS (dd-MS2)Full scan detects all ions, while dd-MS2 provides fragmentation data for metabolite identification.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temp. 120 °COptimizes solvent desolvation.
Desolvation Temp. 350 °CEnsures complete evaporation of droplets.
Collision Energy Ramped (e.g., 15-40 eV)A ramped energy ensures fragmentation of a variety of precursor ions.
Section 3: Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for this compound and its metabolites?

A1: Positive ion mode is strongly recommended as the starting point. The structure of this compound contains several basic nitrogen atoms (in the amide and tertiary amine groups) that are easily protonated under the acidic mobile phase conditions typically used in reversed-phase chromatography. This results in the formation of a stable [M+H]⁺ ion, leading to high sensitivity. While some Phase II metabolites, like sulfates or glucuronides, contain acidic functional groups that ionize well in negative mode, it is generally more effective to develop a primary method in positive mode and, if necessary, a secondary method in negative mode to specifically target these acidic conjugates.

Q2: I see that a C18 column is recommended. What if my metabolites are too polar and elute in the void volume?

A2: This is a common challenge in metabolomics, as many metabolites are highly polar.[7][15] If you observe that key metabolites are not retained on a C18 column (i.e., they elute at the very beginning of the chromatogram), you should switch to a different chromatographic technique. The best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns use a polar stationary phase and a high-organic mobile phase, which is ideal for retaining and separating polar compounds.[16][17][18] This technique offers orthogonal separation to reversed-phase and can significantly improve the analysis of polar Phase I and Phase II metabolites.

Q3: How do I select an appropriate internal standard (IS) if a stable isotope-labeled version of this compound is not available?

A3: While a stable isotope-labeled (SIL) IS is the gold standard, a structural analog can be used if a SIL-IS is unavailable. The ideal structural analog should:

  • Be structurally similar: It should have similar chemical properties to this compound to ensure it behaves similarly during extraction and ionization.

  • Not be present in the sample: It must not be an endogenous compound or another drug the subject may have taken.[12]

  • Be chromatographically resolved: It should elute near this compound but not co-elute, to avoid mutual signal suppression.

  • Have a different mass: Its mass should be different enough from this compound and its expected metabolites to be easily distinguished in the mass spectrometer. When using a structural analog, it is critical to perform a thorough validation to ensure it adequately corrects for variability, as it will not behave identically to the analyte.[11]

Section 4: Troubleshooting Guide

Even with a robust method, problems can arise. This section addresses specific issues in a question-and-answer format.

Q4: My signal intensity for this compound is very low or non-existent. What are the likely causes and how do I fix it?

A4: Low signal intensity is a frequent issue with multiple potential causes. A systematic approach is key to diagnosing the problem.

Low_Signal_Troubleshooting Start Low Signal for this compound CheckMS 1. Check MS Performance Infuse standard directly Start->CheckMS MS_OK Signal OK? CheckMS->MS_OK CheckLC 2. Check LC System No signal after column? MS_OK->CheckLC Yes Solution_MS Solution: - Clean MS source - Check capillary voltage - Calibrate MS MS_OK->Solution_MS No LC_OK Signal OK? CheckLC->LC_OK CheckSamplePrep 3. Evaluate Sample Prep Spike pre- & post-extraction LC_OK->CheckSamplePrep Yes Solution_LC Solution: - Check for leaks - Purge pumps - Replace column LC_OK->Solution_LC No SamplePrep_OK Recovery >80%? CheckSamplePrep->SamplePrep_OK Solution_SamplePrep Solution: - Optimize extraction solvent - Consider different prep (e.g., SPE) SamplePrep_OK->Solution_SamplePrep Yes (but low signal remains) Solution_Matrix Problem is likely Matrix Effects. See Q5. SamplePrep_OK->Solution_Matrix No

Caption: Troubleshooting workflow for low signal intensity.

  • Is the Mass Spectrometer performing correctly? Directly infuse a standard solution of this compound into the mass spectrometer, bypassing the LC system. If you still see a low signal, the issue is with the MS itself. Solution: Clean the ion source, check gas flows, verify capillary voltage, and perform a system calibration.[19]

  • Is the problem in the LC System? If the direct infusion works, the problem may be chromatographic. Solution: Check for leaks in the LC system, ensure mobile phases are correctly prepared, and check for column blockage. A significant loss of performance may indicate the column needs to be replaced.[20]

  • Is the issue Sample Preparation? Poor recovery during sample preparation can lead to low signal. Solution: To test this, perform a spike-recovery experiment. Compare the signal of a sample spiked with this compound before extraction to a blank matrix extract spiked after extraction. If the recovery is low, you may need to optimize your extraction solvent or consider a more rigorous cleanup method like Solid Phase Extraction (SPE).

  • Could it be Matrix Effects? If recovery is good but the signal is still suppressed in the sample compared to a pure solvent standard, you are likely experiencing matrix effects.

Q5: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A5: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte, causing either signal suppression or enhancement.[21][22][23][24] This is a major challenge in bioanalysis.[9]

  • Confirmation: The most definitive way to assess matrix effects is through a post-extraction addition experiment. Compare the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte spiked into pure reconstitution solvent.

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering compounds. Adjust your LC gradient to better resolve the peak of interest.

    • Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Use a more selective sample preparation technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components, especially phospholipids.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression. However, this may also reduce your analyte signal below the limit of quantification.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction and improving quantitative precision.[10]

Q6: I have identified several potential metabolites, but how can I confirm their structures?

A6: Structural elucidation is a multi-step process that relies on piecing together evidence. Mass spectrometry provides critical clues.[8][25]

  • Accurate Mass Measurement: If you are using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, the accurate mass of the metabolite's molecular ion can be used to predict its elemental formula. This drastically narrows down the possibilities.

  • Fragmentation (MS/MS) Analysis: The fragmentation pattern of a metabolite is a structural fingerprint. Compare the MS/MS spectrum of the metabolite to the MS/MS spectrum of the parent drug (this compound).

    • Common Fragment Ions: Look for fragment ions that are also present in the parent drug's spectrum. This indicates which parts of the molecule have remained intact.

    • Mass Shifts in Fragment Ions: If a fragment ion's mass has shifted by a specific amount (e.g., +16 Da for hydroxylation), it can help you pinpoint the location of the metabolic modification.

  • Database Searching: Use spectral libraries and databases (e.g., METLIN) to search for your metabolite's fragmentation pattern.[7][26] While a direct hit is unlikely for a novel drug metabolite, you may find similar fragmentation patterns from related structures.

  • Definitive Confirmation: The ultimate confirmation requires synthesizing the proposed metabolite standard and comparing its retention time and MS/MS spectrum to your experimental data. If these match, the structure is confirmed.

References
  • Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Nature Protocols, 7(3), 508-528. [Link]

  • Fischer, S., & Webb, S. (n.d.). Mass Spectrometry for Metabolomics: Addressing the Challenges. LCGC International. [Link]

  • A, A., K, S., & S, A. (2024). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Journal of Pharmaceutical Analysis. [Link]

  • University of Florida. (2023, February 15). Metabolomic Analysis Using Mass Spectrometry [Video]. YouTube. [Link]

  • Chavan, G., & Gunjal, S. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Tsugawa, H. (2016). Technical Challenges in Mass Spectrometry-Based Metabolomics. Yakugaku Zasshi, 136(11), 1433-1441. [Link]

  • Vemula, H., Jayanthi, S., & Prodduturi, J. (2021). Liquid Chromatography Methods for Separation of Polar and Charged Intracellular Metabolites for 13C Metabolic Flux Analysis. Methods in Molecular Biology, 2355, 103-118. [Link]

  • (n.d.). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. [Link]

  • Bains, B. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • BioRad. (2018, October 4). Metabolism & Metabolic Pathways [Video]. YouTube. [Link]

  • (n.d.). 2.2 Metabolite identification with MS/MS data. The MetaRbolomics book. [Link]

  • Su, R., et al. (2024). Machine learning-enhanced direct mass spectrometry analysis of non-volatile breath metabolites for rapid and accurate lung cancer screening. Analytical Methods, 16(1), 22-29. [Link]

  • (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

  • LibreTexts Biology. (2021, March 5). 6.3: Energy and Metabolism - Metabolic Pathways. [Link]

  • Grey, A. C., et al. (2012). MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. Clinical Pharmacology & Therapeutics, 91(1), 120-128. [Link]

  • (n.d.). Chemical Structure and Properties of BDDA Monomer. [Link]

  • Barri, T., & Dragsted, L. O. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(10), 224. [Link]

  • Valo. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • IROA Technologies. (n.d.). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]

  • Lavery, G. G., & Twell, D. (2014). Metabolism. Essays in Biochemistry, 56, 1-13. [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]

  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 52(2), 203-217. [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • ResearchGate. (2019). (PDF) Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. [Link]

  • McEwen, C. N., & McKay, R. G. (2016). Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. Spectroscopy, 31(5), 20-29. [Link]

  • bioRxiv. (2019). Identification of metabolites from tandem mass spectra with a machine learning approach utilizing structural features. [Link]

  • Li, W., et al. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(21), 2823-2843. [Link]

  • OPUS at UTS. (n.d.). Comprehensive untargeted polar metabolite analysis using solvent switching liquid chromatography tandem mass spectrometry. [Link]

  • Wikipedia. (n.d.). Metabolic pathway. [Link]

  • Mtoz Biolabs. (n.d.). How Much Internal Standard Should Be Added in Targeted Metabolomics?. [Link]

  • Tsugawa, H. (2014). Rethinking Mass Spectrometry-Based Small Molecule Identification Strategies in Metabolomics. Mass Spectrometry (Tokyo, Japan), 3(Spec Iss), S0033. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Wilson, I. D. (2013). CHAPTER 4: Liquid Chromatographic Techniques in Metabolomics. In The Encyclopedia of Mass Spectrometry (Vol. 9, pp. 94-103). [Link]

  • ResearchGate. (2018). Ionization Techniques in Mass Spectrometry: A Review. [Link]

  • ResearchGate. (n.d.). Data processing for mass spectrometry-based metabolomics | Request PDF. [Link]

  • ResearchGate. (n.d.). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. [Link]

  • Khan Academy. (n.d.). Overview of metabolism. [Link]

  • News-Medical. (n.d.). Challenges in Targeted Metabolomics. [Link]

  • LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. [Link]

Sources

Validation & Comparative

Technical Validation Guide: Specificity of BRD2879 for IDH1-R132H

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

BRD2879 is a potent, cell-active small molecule inhibitor belonging to the 8-membered ring sulfonamide class, distinct from the phenyl-glycine scaffold of the early standard AGI-5198. It was identified by the Broad Institute through Diversity-Oriented Synthesis (DOS) to target the IDH1-R132H mutant enzyme.[1]

While clinical inhibitors like Ivosidenib (AG-120) are optimized for pharmacokinetics (PK), this compound serves a critical role as an orthogonal chemical probe . Its structural distinctness allows researchers to validate that phenotypic effects (e.g., differentiation, histone methylation changes) are driven by IDH1-R132H inhibition rather than scaffold-specific off-target effects of other inhibitors.

Key Performance Metrics:

  • Target: IDH1-R132H (homodimer).[1][2][3][4][5][6]

  • Mechanism: Allosteric inhibition of the neo-morphic activity (conversion of

    
    -KG to 2-HG).
    
  • Potency: IC

    
     ~50 nM (Biochemical).[1][2]
    
  • Selectivity: >400-fold selectivity for R132H over Wild-Type (WT) IDH1.

Comparative Analysis: this compound vs. Alternatives

To validate this compound, it must be benchmarked against established inhibitors. The following table synthesizes data from biochemical and cellular assays.

FeatureThis compound (Probe)AGI-5198 (Tool)Ivosidenib (Clinical)
Scaffold Class 8-membered SulfonamidePhenyl-glycineTriazine / Pyridine
IDH1-R132H IC

50 nM 70 nM12 nM
IDH1-WT IC

> 20,000 nM > 100,000 nM> 10,000 nM
IDH1-R132C IC

2,500 nM (Weak)160 nM< 20 nM
Solubility Low (DMSO required)ModerateHigh
Primary Utility Orthogonal Validation Routine In Vitro ScreeningClinical / In Vivo Studies

Scientist's Note: this compound is highly specific for the histidine (H) substitution at residue 132.[7] Note the significant drop in potency for the cysteine (C) mutant (2.5


M vs 0.05 

M). If your study involves R132C, this compound is not the appropriate probe; use AGI-5198 or Ivosidenib instead.

Mechanism of Action & Signaling Pathway

This compound functions by binding allosterically to the mutant enzyme, locking it in a conformation that prevents the reduction of


-ketoglutarate (

-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG). This blockade restores

-KG levels and permits the function of TET2 demethylases, promoting cellular differentiation.

IDH1_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH1-WT TwoHG (R)-2-Hydroxyglutarate (2-HG) aKG->TwoHG Catalyzed by IDH1-R132H MutantIDH1 IDH1-R132H (Neomorphic) This compound This compound (Inhibitor) This compound->MutantIDH1 Allosteric Blockade TET2 TET2 / KDM (Demethylases) TwoHG->TET2 Inhibits Diff Differentiation & Epigenetic Repair TET2->Diff Promotes Block Hypermethylation (Dedifferentiation) TET2->Block Loss of Function

Figure 1: Mechanism of this compound.[8] The compound selectively inhibits the neomorphic reduction of


-KG to 2-HG, relieving the inhibition of TET2/KDM enzymes.

Validation Protocols

To rigorously validate this compound specificity in your lab, follow these self-validating protocols.

Protocol A: Biochemical Specificity (NADPH Depletion Assay)

Objective: Confirm potency against R132H and lack of activity against WT IDH1.

Reagents:

  • Recombinant IDH1-R132H and IDH1-WT enzymes.

  • Substrates:

    
    -KG (for Mutant assay) and Isocitrate (for WT assay).
    
  • Cofactor: NADPH (Mutant) or NADP+ (WT).

  • Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

Workflow:

  • Preparation: Dilute this compound in DMSO (10-point dose response, 0.1 nM to 50

    
    M).
    
  • Incubation: Incubate enzyme (15 nM final) with compound for 60 min at room temperature before adding substrate. This pre-incubation is critical for allosteric inhibitors.

  • Reaction Start:

    • Mutant (R132H): Add NADPH (20

      
      M) and 
      
      
      
      -KG (2 mM). Measure decrease in fluorescence (Ex340/Em460).
    • Wild Type: Add NADP+ (20

      
      M) and Isocitrate (40 
      
      
      
      M). Measure increase in fluorescence (NADPH production).
  • Validation Criteria:

    • Pass: R132H IC

      
       < 100 nM; WT IC
      
      
      
      > 20
      
      
      M.[1][2][6]
    • Fail: WT inhibition observed at < 10

      
      M (Indicates non-specific binding or aggregation).
      
Protocol B: Cellular On-Target Verification (LC-MS/MS)

Objective: Prove that this compound penetrates cells and specifically lowers 2-HG without affecting cell viability via off-target toxicity.

Cell Lines:

  • Target: U87-MG expressing IDH1-R132H (or HT1080).

  • Control: U87-MG Parental (IDH1-WT).

Step-by-Step:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with this compound (0.1, 1.0, 10

    
    M) for 48 hours.
    
  • Extraction: Aspirate media. Add 80% cold methanol (-80°C) containing internal standard (d5-2-HG).

  • Analysis: Perform LC-MS/MS (Negative mode MRM) targeting the 2-HG transition (147 -> 129 m/z).

  • Normalization: Normalize 2-HG levels to total protein or cell count.

Data Interpretation:

  • Specific Response: Dose-dependent reduction of 2-HG in R132H cells; Baseline low 2-HG in WT cells (unaffected by drug).

  • Toxicity Check: Run a parallel CellTiter-Glo assay. If ATP drops significantly at 1

    
    M in WT cells, the compound is exhibiting off-target toxicity.
    

Validation_Workflow cluster_biochem Biochemical Phase cluster_cell Cellular Phase Start Start Validation Step1 Enzyme Assay (R132H vs WT) Start->Step1 Decision1 Selectivity > 100x? Step1->Decision1 Step2 Treat U87-R132H & U87-WT Decision1->Step2 Yes Stop Reformulate / Check Compound Quality Decision1->Stop No (Reject) Step3 LC-MS/MS (2-HG Quant) Step2->Step3 Step4 Viability Assay (ATP/CellTiter) Step2->Step4 Result Validated Specificity: 2-HG drop in Mutant No Toxicity in WT Step3->Result Step4->Result

Figure 2: Validation Workflow. A logical progression from enzymatic selectivity to cellular functional verification.

References

  • Discovery of this compound: Comer, E., et al. "Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1."[1][6][9] ACS Medicinal Chemistry Letters, 2016.[9] [Link]

  • Structural Basis of IDH1 Inhibition (AG-120/Ivosidenib Reference): Popovici-Muller, J., et al. "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers." ACS Medicinal Chemistry Letters, 2018. [Link]

  • Standard Validation Protocols for IDH Inhibitors: Dang, L., et al. "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate." Nature, 2009. [Link]

  • Broad Institute Probe Development (General Methodology): Schreiber, S.L., et al. "Advancing Biological Understanding and Therapeutics Discovery with Small-Molecule Probes." Cell, 2015. [Link]

Sources

A Framework for Assessing the Cross-Reactivity of Novel Chemical Probes: The Case of BRD2879 and Wild-Type IDH1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical probe, hypothetically named BRD2879, with a particular focus on assessing its cross-reactivity with the wild-type (WT) isocitrate dehydrogenase 1 (IDH1) enzyme. While this compound is used here as an illustrative example, the principles and methodologies described are broadly applicable to the rigorous validation of any new chemical probe intended for biological research or drug development.

The fidelity of a chemical probe is paramount; it must potently and selectively engage its intended target with minimal off-target interactions to generate reliable biological insights.[1][2] This guide will detail a multi-tiered experimental approach, from initial biochemical assays to proteome-wide cellular analysis, to robustly characterize the selectivity profile of a new molecular entity.

The Biological Context: Why IDH1 Selectivity Matters

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism.[3][4] In its wild-type form, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently producing NADPH.[3][5] This function is vital for lipid synthesis, cellular defense against oxidative stress, and regulating various α-KG-dependent enzymatic processes.[3][5][6]

Mutations in IDH1 are frequently observed in several cancers, leading to a neomorphic enzymatic activity that produces the oncometabolite D-2-hydroxyglutarate (D-2HG).[3] While inhibitors targeting mutant IDH1 have been a major focus of drug development, the function of wild-type IDH1 is also critical. Unintended inhibition of WT IDH1 by a chemical probe could lead to confounding effects, such as disruption of cellular redox balance and metabolic reprogramming, thereby complicating the interpretation of experimental results.[6] Therefore, for a probe targeting a different protein, demonstrating a lack of cross-reactivity with WT IDH1 is a critical validation step.

A Multi-Tiered Approach to Selectivity Profiling

A rigorous assessment of inhibitor cross-reactivity involves a tiered approach, starting with broad, high-throughput methods and progressing to more focused, in-depth cellular analyses.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 1: A tiered workflow for inhibitor selectivity profiling.

Tier 1: In Vitro Biochemical Assays

The initial step is to determine the inhibitory activity of the compound against the intended target and a panel of off-targets using purified enzymes.[7]

Objective: To quantify the potency (e.g., IC50) of this compound against its primary target and WT IDH1 in a controlled, cell-free environment.

Methodology: Enzyme Inhibition Assay

A common method is to measure the rate of NADPH production by WT IDH1 in the presence of varying concentrations of the inhibitor.

Illustrative Data:

The results of such an experiment can be summarized in a table to directly compare the potency of the inhibitor against the primary target and potential off-targets like WT IDH1.

CompoundPrimary Target IC50 (nM)WT IDH1 IC50 (nM)Selectivity Ratio (WT IDH1 IC50 / Primary Target IC50)
This compound 25> 50,000> 2,000
Control (Non-selective) 502004

A high selectivity ratio, ideally over 100-fold, provides the first piece of evidence that the compound is unlikely to engage WT IDH1 at concentrations where it potently inhibits its primary target.

Tier 2: Cellular Target Engagement Assays

Biochemical assays, while essential, do not account for factors like cell permeability and target availability within the complex cellular environment.[8][9] Cellular target engagement assays are crucial to confirm that the compound interacts with its intended target in living cells.

Objective: To verify that this compound engages its primary target in intact cells without significantly binding to WT IDH1.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[10][11][12] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12]

dot graph TD { subgraph "CETSA Workflow" direction LR; A[Treat cells withthis compound or Vehicle] --> B{Heat cells tovarious temperatures}; B --> C[Lyse cells andseparate solubleand precipitated proteins]; C --> D[Quantify remainingsoluble target protein(e.g., by Western Blot)]; D --> E[Plot melting curves anddetermine thermal shift (ΔTm)]; end

} Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Illustrative Data:

The thermal shift (ΔTm) indicates the extent of target stabilization. A significant shift for the primary target and a negligible shift for WT IDH1 would confirm selective engagement.

Target ProteinVehicle (DMSO) Tm (°C)This compound (1 µM) Tm (°C)Thermal Shift (ΔTm) (°C)
Primary Target 48.556.2+7.7
WT IDH1 62.162.3+0.2

A minimal thermal shift for WT IDH1 strongly suggests a lack of significant binding in a cellular environment at a concentration that effectively engages the primary target.

Tier 3: Proteome-Wide Selectivity Profiling

To provide an unbiased and comprehensive view of a compound's selectivity, proteome-wide methods are employed. These techniques can identify both expected and unexpected off-targets.[13]

Objective: To assess the binding profile of this compound against a large portion of the cellular proteome, including WT IDH1, in a competitive and quantitative manner.

Methodology: Chemical Proteomics (e.g., Kinobeads)

Chemical proteomics platforms, such as Kinobeads, utilize immobilized, broad-spectrum inhibitors to capture a large number of kinases and other ATP-binding proteins from a cell lysate.[14][15][16] By pre-incubating the lysate with a free inhibitor (like this compound), one can measure its ability to compete for binding to the captured proteins. The displacement of proteins from the beads is then quantified by mass spectrometry.

Illustrative Data:

The output is typically a list of proteins for which binding to the beads was significantly reduced by the test compound, along with their corresponding dissociation constants (Kd) or IC50 values.

Protein TargetApparent Kd (nM)Notes
Primary Target 30Potent on-target binding
Off-Target Kinase A 850>28-fold less potent than primary target
WT IDH1 >10,000No significant binding detected

Finding the primary target among the most potently bound proteins, with other interactions being significantly weaker or absent (as shown for WT IDH1), provides strong evidence for the compound's selectivity.

Experimental Protocols

Protocol 1: WT IDH1 Enzymatic Inhibition Assay
  • Reagents: Recombinant human WT IDH1, NADP+, isocitrate, Tris-HCl buffer, MgCl2, this compound.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add reaction buffer (Tris-HCl, MgCl2), NADP+, and isocitrate.

    • Add the diluted this compound or DMSO (vehicle control).

    • Initiate the reaction by adding recombinant WT IDH1 enzyme.

    • Monitor the increase in absorbance at 340 nm (indicative of NADPH production) over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture cells known to express both the primary target and WT IDH1 to an appropriate density.

  • Treatment: Treat cells with this compound at a desired concentration (e.g., 10x the cellular IC50 for the primary target) or DMSO for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the primary target and WT IDH1 by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).[8][17]

Conclusion

The validation of a chemical probe is a rigorous, multi-step process that requires a convergence of evidence from biochemical, cellular, and proteomic assays. By following the tiered approach outlined in this guide, researchers can systematically and objectively assess the selectivity of a novel inhibitor like this compound. Demonstrating a lack of cross-reactivity with key metabolic enzymes such as wild-type IDH1 is a critical component of this validation, ensuring that the probe can be used to generate clear, interpretable, and reliable data in downstream biological experiments. The use of well-characterized and highly selective chemical probes is fundamental to advancing our understanding of complex biological systems and for the successful development of new therapeutic agents.[1]

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A Method to Evaluate Drug-Target Engagement in Cells. Methods in Molecular Biology. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Klaeger, S., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Antolin, A. A., et al. (2019). Public resources for chemical probes: The journey so far and the road ahead. Future Medicinal Chemistry. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. [Link]

  • European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. [Link]

  • Grassian, A. R., et al. (2014). IDH1 mutations alter citric acid cycle metabolism and increase dependence on oxidative phosphorylation. Cancer Research. [Link]

  • Wikipedia. (n.d.). Isocitrate dehydrogenase 1. [Link]

  • Copeland, R. A. (2016). A Simple, Rapid Method for Determining Inhibition Modality. Perspectives in Medicinal Chemistry. [Link]

  • Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]

  • Bayazeid, O., & Rahman, T. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • ResearchGate. (n.d.). Structure of the wild-type IDH1 homodimer. [Link]

  • Zhang, Y., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Xenobiotica. [Link]

  • Rauh, D., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Enzyme Inhibition. [Link]

  • Chen, J., et al. (2021). The Roles of IDH1 in Tumor Metabolism and Immunity. Frontiers in Oncology. [Link]

  • National Center for Biotechnology Information. (n.d.). IDH1 isocitrate dehydrogenase (NADP(+)) 1 [Homo sapiens (human)]. [Link]

  • The Chemical Probes Portal. Probe Evaluation. [Link]

  • Médard, G., et al. (2015). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics. [Link]

  • Quancard, J., et al. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem. [Link]

  • Anastas, G. N., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. [Link]

Sources

Comparative Guide: Genetic Validation of the IDH1-R132H Inhibitor BRD2879

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BRD2879 is a potent, cell-active chemical probe designed to inhibit the neomorphic activity of Isocitrate Dehydrogenase 1 (IDH1) carrying the R132H mutation .[1][2] Unlike wild-type IDH1, which converts isocitrate to


-ketoglutarate (

-KG), the R132H mutant gains the ability to reduce

-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG) .

This guide outlines the rigorous genetic validation of this compound. While biochemical assays (IC50 ~50 nM) confirm potency, true on-target validation requires demonstrating that cellular phenotypic changes—specifically 2-HG suppression and differentiation induction—are causally linked to IDH1-R132H engagement, rather than off-target toxicity.

Part 1: The Challenge of Specificity in IDH1 Inhibition

Small molecule inhibitors of mutant IDH1 (mIDH1) are critical for treating gliomas and acute myeloid leukemia (AML). However, chemical probes often suffer from "off-target" effects where toxicity arises from unrelated kinase inhibition or general metabolic stress.

The Core Validation Question: Does this compound reduce 2-HG levels and induce differentiation solely by binding the IDH1-R132H pocket, or are observed effects confounded by polypharmacology?

To answer this, we must move beyond simple dose-response curves and employ genetic epistasis and molecular rescue strategies.

Part 2: Comparative Landscape

Before validating, it is essential to benchmark this compound against clinical and tool compound standards.

Table 1: this compound vs. Leading Alternatives
FeatureThis compound Ivosidenib (AG-120) GSK864
Primary Target IDH1 (R132H/C)IDH1 (R132H/C/G/L/S)IDH1 (R132H/C)
Mechanism Allosteric Inhibition (Neomorph)Allosteric Inhibition (Neomorph)Allosteric Inhibition (Neomorph)
Cellular IC50 (2-HG) ~50 nM~10–20 nM~100–300 nM
Binding Mode Dimer interface stabilizerDimer interface stabilizerAllosteric pocket binder
Clinical Status Preclinical / Tool CompoundFDA Approved (AML, Cholangiocarcinoma)Tool Compound
Key Advantage High selectivity for R132H over WT; excellent cellular permeability.Clinical gold standard; extensive PK/PD data.Structurally distinct; useful for SAR comparison.

Part 3: Genetic Validation Strategies

We employ two "Gold Standard" genetic approaches to validate this compound: CRISPR-Cas9 Epistasis (Loss-of-Function) and Drug-Resistant Rescue (Gain-of-Function) .

Strategy A: CRISPR-Cas9 Epistasis (The "Phenocopy" Test)

Logic: If this compound works specifically through IDH1-R132H, then genetically ablating IDH1 in mutant cells should mimic the drug's effect (reduction of 2-HG). Furthermore, treating IDH1-knockout cells with this compound should yield no additional change in phenotype (2-HG is already zero; toxicity should be absent).

  • Hypothesis: this compound treatment = IDH1 KO phenotype.

  • Control: Treatment of IDH1-WT cells should show minimal metabolic shift compared to R132H cells.

Strategy B: CRISPR-Engineered Resistance (The "Rescue" Test)

Logic: This is the ultimate proof of target engagement. We introduce a "gatekeeper" mutation into the IDH1-R132H protein that sterically hinders this compound binding without destroying the enzymatic production of 2-HG.

  • Hypothesis: Cells expressing the "Drug-Resistant Mutant" (e.g., a mutation at the allosteric dimer interface) will continue producing 2-HG even in the presence of high-dose this compound.

  • Outcome: If 2-HG levels remain high despite drug treatment, the drug's action is strictly on-target. If the cells die or 2-HG drops, the drug is hitting an off-target.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The IDH1-R132H Neomorphic Pathway and this compound Action

This diagram illustrates the pathological conversion of


-KG to 2-HG by the mutant enzyme and the blockade by this compound.

IDH1_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Oxidation TwoHG (R)-2-Hydroxyglutarate (2-HG) aKG->TwoHG Neomorphic Reduction Epigenetics Histone/DNA Demethylases (TET2, KDM) aKG->Epigenetics Co-factor TwoHG->Epigenetics Competitive Inhibition IDH1_WT IDH1 (WT) Homodimer IDH1_WT->Isocitrate Catalyzes IDH1_Mut IDH1 (R132H) Mutant Dimer IDH1_Mut->aKG Catalyzes This compound This compound Inhibitor This compound->IDH1_Mut Allosteric Inhibition Differentiation Cell Differentiation (Normal) Epigenetics->Differentiation Active Block Differentiation Block (Leukemogenesis) Epigenetics->Block Inhibited

Caption: this compound inhibits the neomorphic reduction of


-KG to 2-HG, restoring epigenetic regulation.
Diagram 2: Genetic Validation Workflow

The decision tree for validating on-target specificity.

Validation_Workflow Start Start: this compound Treatment Cell_Type Cell Model: IDH1(R132H)+ Start->Cell_Type Exp1 Exp 1: CRISPR KO (IDH1-/-) Cell_Type->Exp1 Exp2 Exp 2: Resistance Mutation (IDH1-R132H-Res) Cell_Type->Exp2 Result1A 2-HG Low (Same as Drug) Exp1->Result1A Phenocopy Result1B Drug Toxicity in KO Exp1->Result1B Toxicity Result2A 2-HG High + Drug (Resistance) Exp2->Result2A Rescue Result2B 2-HG Low + Drug (Sensitivity) Exp2->Result2B No Rescue Conclusion_Valid VALIDATED: On-Target Result1A->Conclusion_Valid Conclusion_Invalid INVALID: Off-Target Result1B->Conclusion_Invalid Result2A->Conclusion_Valid Result2B->Conclusion_Invalid

Caption: Logic flow for distinguishing on-target efficacy from off-target toxicity using genetic controls.

Part 5: Detailed Experimental Protocols

Protocol 1: Measurement of 2-HG Suppression (The Primary Readout)

Rationale: 2-HG is the direct biomarker of IDH1-R132H activity. Cell viability assays (e.g., CellTiter-Glo) are insufficient because IDH1 inhibition is often cytostatic, not cytotoxic.

Materials:

  • IDH1-mutant cell lines (e.g., HT1080 fibrosarcoma or U87-IDH1-R132H glioma).

  • This compound (dissolved in DMSO).

  • LC-MS/MS grade Methanol/Water (80:20).

  • D-2-Hydroxyglutarate standard.

Step-by-Step:

  • Seeding: Plate 2,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with this compound (8-point dose response: 1 nM to 10 µM) for 48 hours. Include DMSO control.

  • Extraction: Aspirate media. Add 100 µL cold 80% Methanol (-80°C) containing internal standard (e.g., d5-2-HG).

  • Lysis: Incubate at -80°C for 20 mins, scrape/shake, and centrifuge at 4,000g for 20 mins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode transitions for 2-HG).

  • Normalization: Normalize 2-HG peak area to total protein content or cell number.

  • Analysis: Calculate IC50 based on 2-HG reduction. Target: IC50 should be <100 nM.

Protocol 2: CRISPR-Cas9 Knockout Validation

Rationale: To prove that the cellular effects of this compound are dependent on IDH1.

  • Design: Design sgRNAs targeting exon 4 of IDH1 (near R132).

  • Transfection: Electroporate Cas9-RNP complexes into HT1080 cells.

  • Selection: Single-cell sort and validate clones via Western Blot (loss of IDH1) and Sanger sequencing (indel verification).

  • Assay:

    • Arm A (WT cells): Treat with this compound. Result: 2-HG decreases.

    • Arm B (IDH1-/- cells): Measure baseline 2-HG (should be near zero). Treat with this compound.

    • Success Criteria: this compound should cause no significant changes in viability or morphology in the KO cells at concentrations that are effective in WT cells. If the drug kills the KO cells, it is toxic off-target.

References

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers." ACS Medicinal Chemistry Letters. Link

  • Rohle, D., et al. (2013). "An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells." Science. Link

  • Chemical Probes Portal. "this compound Data Sheet." Broad Institute / Chemical Probes. Link

  • Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate." Nature. Link

  • Waitkus, M.S., et al. (2018). "Biological Basis and Clinical Application of IDH Inhibitors in Glioma." Neuro-Oncology. Link

Sources

Technical Comparison: BRD2879 vs. Pan-IDH Inhibitors in Glioma and AML Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of mutant Isocitrate Dehydrogenase (IDH) inhibition, the distinction between BRD2879 and pan-IDH inhibitors (e.g., Vorasidenib/AG-881) represents the critical divide between a precision research tool and a clinical-grade therapeutic .

While both agents effectively suppress the oncometabolite (R)-2-hydroxyglutarate (2-HG), they diverge fundamentally in selectivity profiles and pharmacokinetics (PK) , specifically blood-brain barrier (BBB) penetrance. This guide dissects these differences to prevent experimental misalignment, particularly in orthotopic glioma models.

Mechanistic & Structural Profile
This compound: The Precision Tool
  • Classification: Selective Mutant IDH1 Inhibitor (Tool Compound).

  • Target: Highly specific for IDH1-R132H heterodimers. It exhibits negligible activity against IDH2 mutants or wild-type IDH1 at physiological concentrations.

  • Mechanism: Allosteric inhibition. This compound binds to the enzyme's dimer interface, locking it in a non-catalytic open conformation, thereby preventing the reduction of

    
    -ketoglutarate (
    
    
    
    -KG) to 2-HG.
  • Primary Utility: In vitro mechanistic dissection. Because it spares IDH2, this compound is ideal for verifying IDH1-driven phenotypes without confounding variables from mitochondrial IDH2 inhibition.

Pan-IDH Inhibitors (e.g., Vorasidenib): The Clinical Standard [1]
  • Classification: Dual IDH1/IDH2 Inhibitor (Clinical Candidate/Drug).

  • Target: Potent inhibition of IDH1 (R132X) and IDH2 (R140Q, R172K) mutants.

  • Mechanism: Dual allosteric inhibition. These small molecules are designed to bind the homologous pockets in both cytosolic (IDH1) and mitochondrial (IDH2) isoforms.

  • Primary Utility: In vivo efficacy and clinical therapy. Their design prioritizes lipophilicity and low efflux transporter affinity to ensure CNS penetration.

Comparative Specifications Table
FeatureThis compoundPan-IDH Inhibitors (e.g., Vorasidenib)
Primary Target mIDH1 (R132H)mIDH1 & mIDH2
Selectivity >100-fold selective for IDH1 vs IDH2Balanced dual inhibition
IC50 (Enzymatic) ~50 nM (mIDH1)< 10 nM (mIDH1 & mIDH2)
Cellular EC50 (2-HG) ~300 nM~5-50 nM
BBB Penetrance Low / Unoptimized High (

)
Metabolic Stability Moderate (Research Grade)High (Clinical Grade)
Primary Use Case In vitro target validationIn vivo glioma/AML efficacy studies
Critical Signaling Pathways & Mechanism (Visualized)

The following diagram illustrates the divergent impact of these inhibitors on the cellular compartmentalization of 2-HG production.

IDH_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria IDH1_WT IDH1 (WT) (Isocitrate -> a-KG) IDH1_Mut IDH1 (R132H) (a-KG -> 2-HG) Result Epigenetic Dysregulation (Hypermethylation) IDH1_Mut->Result High 2-HG This compound This compound This compound->IDH1_Mut Inhibits IDH2_Mut IDH2 (R140Q) (a-KG -> 2-HG) This compound->IDH2_Mut No Effect Vorasidenib_Cyto Vorasidenib Vorasidenib_Cyto->IDH1_Mut Inhibits IDH2_Mut->Result High 2-HG Vorasidenib_Mito Vorasidenib Vorasidenib_Mito->IDH2_Mut Inhibits

Figure 1: Differential inhibition profile. This compound selectively targets cytosolic IDH1-R132H, leaving mitochondrial IDH2-driven 2-HG production intact. Pan-IDH inhibitors suppress both sources.

Experimental Performance Guide
A. When to use this compound

Use this compound only when you need to decouple IDH1 activity from IDH2 activity in a cellular model.

  • Scenario: You are studying an AML cell line with co-occurring mutations or want to prove that a specific epigenetic change is driven solely by cytosolic 2-HG pools.

  • Advantage: It acts as a "scalpel," allowing you to spare mitochondrial metabolism while silencing the cytosolic mutant.

B. When to use Pan-IDH Inhibitors (Vorasidenib)

Use Pan-IDH inhibitors for all in vivo CNS tumor models and therapeutic efficacy studies.

  • Scenario: Orthotopic glioma xenograft (e.g., BT142, TS603 models).

  • The "Trap": Using this compound in a brain tumor model will likely yield a false negative . The compound has poor BBB permeability compared to Vorasidenib. The tumor will continue to grow not because the mechanism failed, but because the drug never reached the target.

Validated Protocol: 2-HG Quantification via LC-MS/MS

To objectively compare the potency of this compound vs. Pan-IDH inhibitors, you must measure the suppression of (R)-2-HG. Indirect assays (cell viability) are often too slow and confounded by other metabolic adaptations.

Reagents & Equipment
  • Internal Standard: D-2-Hydroxyglutarate-d5 (isotope labeled).

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Platform: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).

Step-by-Step Workflow
  • Cell Treatment:

    • Seed IDH-mutant cells (e.g., HT1080 or U87-IDH1^R132H) at

      
       cells/well.
      
    • Treat with serial dilutions of This compound (0.1 nM – 10 µM) vs. Vorasidenib .

    • Incubate for 48 hours (2-HG turnover is slow; <24h may show incomplete suppression).

  • Metabolite Extraction:

    • Aspirate media rapidly. Wash 1x with ice-cold PBS.

    • Add 500 µL -80°C 80% MeOH containing 1 µM 2-HG-d5 internal standard.

    • Scrape cells on dry ice. Transfer to microcentrifuge tubes.

    • Vortex 10 min at 4°C. Centrifuge at 14,000 x g for 20 min at 4°C.

    • Collect supernatant. Dry under nitrogen flow or SpeedVac. Reconstitute in 100 µL water.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (or HILIC for better polar retention).

    • Mode: Negative Ion Mode (ESI-).

    • Transitions:

      • 2-HG: m/z 147

        
         129
        
      • 2-HG-d5: m/z 152

        
         134
        
    • Calculation: Normalize 2-HG peak area to Internal Standard area and total protein content.

Workflow Step1 Cell Seeding (HT1080 / U87) Step2 Drug Treatment (48 Hours) Step1->Step2 Step3 Quench & Extract (-80°C MeOH + IS) Step2->Step3 Step4 LC-MS/MS (MRM Mode) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Standardized workflow for quantitative assessment of 2-HG suppression.

References
  • Popovici-Muller, J. et al. (2018). "Discovery of AG-881, a Vorasidenib, as a Potent, Brain-Penetrant, Noncompetitive Inhibitor of Mutant IDH1 and IDH2." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mellinghoff, I. K. et al. (2023). "Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma." The New England Journal of Medicine. Available at: [Link]

  • Rohle, D. et al. (2013). "An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells." Science. Available at: [Link]

  • Dang, L. et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[2][3][4][5] Nature. Available at: [Link]

Sources

Safety Operating Guide

Operational Safety Protocol: Handling BRD2879 (USP1 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

BRD2879 is a potent, cell-active small molecule inhibitor of Ubiquitin Specific Peptidase 1 (USP1) . While standard Safety Data Sheets (SDS) for research-grade compounds often list generic hazards due to a lack of toxicological data, the biological mechanism of this compound dictates a High-Potency/Hazardous Drug handling protocol.

The Scientific Rationale for Caution: USP1 is a critical deubiquitinase in the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS) . Its primary function is to regulate DNA repair by deubiquitinating PCNA and FANCD2.

  • Risk Implication: By inhibiting USP1, this compound intentionally impairs a cell's ability to repair DNA damage. Therefore, it must be treated as a potential germ cell mutagen and reproductive toxin .

  • Directive: Do not rely solely on the "Irritant" label often found on vendor packaging. Adopt a Control Band 4 (High Containment) approach.

Hazard Identification & Exposure Routes

Before selecting PPE, we must understand the specific vectors of exposure in a research setting.

Hazard CategorySpecific Risk for this compoundMechanism of Action
Physical State Crystalline PowderHigh potential for aerosolization during weighing/transfer.
Solubility Soluble in DMSODMSO is a penetrant carrier; it can transport dissolved this compound through intact skin and standard latex gloves.
Biological DNA Repair InhibitionInterference with genomic stability (Fanconi Anemia pathway blockade).
Target Organ Potential Hepatic/ReproNote: Related USP1 inhibitors (e.g., TNG348) have shown liver toxicity in clinical settings; assume similar risks.[1]

Engineering Controls (Primary Barrier)

PPE is the last line of defense. The primary barrier must be engineering controls.

  • Solid Handling: All weighing and transfer of dry this compound powder must occur within a Chemical Fume Hood or a Class II Type A2 Biosafety Cabinet (BSC) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder "fly-away," which increases inhalation risk.

  • Solution Handling: Once dissolved in DMSO/media, handling on an open bench is permissible only if the vessel is sealed. Open manipulation requires containment.[2][3]

Personal Protective Equipment (PPE) Matrix

The following matrix defines the mandatory PPE configuration. This system is self-validating: if you cannot meet the "Material Specification," you cannot proceed with the experiment.

A. Hand Protection (Critical)

Rationale: Standard latex gloves are permeable to DMSO (the primary solvent for this compound). If the solvent penetrates, it carries the mutagenic compound into the bloodstream.

LayerMaterialThicknessBreakthrough Time (DMSO)
Inner Glove Nitrile (Examination Grade)4-5 mil< 5 minutes (Sacrificial layer)
Outer Glove Nitrile (High-Risk/Extended Cuff)> 8 mil> 30 minutes
Protocol Double Gloving Method: Inspect inner gloves for tears. Wear outer gloves over the cuff of the lab coat. Change outer gloves immediately upon splash contact.
B. Body & Eye Protection[3]
ComponentSpecificationScientific Rationale
Lab Coat Tyvek® or Polypropylene (Disposable)Cotton coats absorb liquids. Disposable, non-woven fabrics repel liquid splashes and trap dry particulates, preventing migration to street clothes.
Eye Wear Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for powders that can drift or liquids that can splash upwards.
Respiratory N95/P100 (Only if outside Hood) Strict Rule: If engineering controls (Hood/BSC) are active, respiratory protection is secondary. If weighing must occur on an open bench (strongly discouraged), a fit-tested P100 respirator is mandatory.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Don PPE: Put on Tyvek coat, inner nitrile gloves, outer extended-cuff nitrile gloves, and goggles.

  • Setup: Place a waste container and absorbent pads inside the fume hood.

  • Weighing:

    • Open the this compound vial only inside the hood.

    • Use a pre-tared closed vessel (e.g., scintillation vial) to minimize open-air time.

    • Technique: Do not use a spatula that requires scraping. Use a pour-and-tap method or disposable anti-static scoops.

Phase 2: Solubilization (The High-Risk Moment)
  • Solvent Addition: Add DMSO to the vial.

  • Vortexing: Cap the vial tightly. Vortex inside the hood.

  • Pressure Release: DMSO solubilization can be exothermic. Briefly unscrew the cap to release pressure away from your face, still inside the hood.

Phase 3: Decontamination & Disposal
  • Surface Clean: Wipe the hood surface with 10% bleach followed by 70% Ethanol. Note: Bleach oxidizes many small molecules; Ethanol removes the residue.

  • Solid Waste: Disposable scoops, weigh boats, and outer gloves go into "Hazardous Chemical Waste" (Incineration stream).

  • Liquid Waste: this compound solutions must not go down the drain. Collect in "Cytotoxic/Mutagenic" liquid waste streams.

Logic of Protection (Visualization)[3][4]

The following diagram illustrates the decision-making logic for selecting PPE based on the state of the compound.

PPE_Selection_Logic cluster_legend Risk Levels Start Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Liquid Liquid Solution (DMSO/Media) State_Check->Liquid Dissolved Engineering_Solid REQUIRED: Fume Hood or Biosafety Cabinet Solid->Engineering_Solid Engineering_Liquid Rec: Fume Hood Acceptable: Bench (Sealed) Liquid->Engineering_Liquid PPE_Solid PPE: Double Nitrile Gloves + Tyvek Coat + Goggles (Resp. Protection if no Hood) Engineering_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves (Change immediately on splash) + Lab Coat + Safety Glasses Engineering_Liquid->PPE_Liquid Disposal Disposal: High-Temp Incineration (Do not autoclave) PPE_Solid->Disposal PPE_Liquid->Disposal Legend Red = High Inhalation Risk Yellow = High Absorption Risk

Figure 1: Decision logic for this compound safety controls. Note the distinction between inhalation risks (Solid) and dermal absorption risks (Liquid/DMSO).

Emergency Response

  • Inhalation: Remove victim to fresh air immediately. Seek medical attention. Provide the SDS and mention "USP1 Inhibitor/DNA Repair Blocker."

  • Skin Contact (DMSO Solution):

    • Do NOT scrub (scrubbing increases absorption).

    • Rinse gently with copious water for 15+ minutes.

    • Remove contaminated clothing carefully to avoid brushing chemicals against the face.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

References

  • Mechanism of Action: Liang, Q., et al. (2014). "A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses." Nature Chemical Biology, 10, 298–304. Link

  • Related Toxicity (USP1 Inhibitors): Oncology Pipeline. (2024). "ASCO 2024 preview – two strikes against USP1." ApexOnco. (Discusses liver toxicity in TNG348 and KSQ-4279).[1] Link

  • DMSO Permeation Data: Ansell Chemical Resistance Guide. "Permeation & Degradation Data for Nitrile vs. DMSO." Link

  • Hazardous Drug Handling: NIOSH. (2016). "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." Centers for Disease Control and Prevention. Link

  • General Laboratory Safety: Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.1450." Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRD2879
Reactant of Route 2
BRD2879

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。